molecular formula C9H10N2O B2603624 N-(prop-2-en-1-yl)pyridine-3-carboxamide CAS No. 98952-82-0

N-(prop-2-en-1-yl)pyridine-3-carboxamide

Cat. No.: B2603624
CAS No.: 98952-82-0
M. Wt: 162.192
InChI Key: RDBFCZVVOXVKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-en-1-yl)pyridine-3-carboxamide is a chemical compound built on a pyridine-3-carboxamide scaffold, a structure of significant interest in medicinal and agricultural chemistry research . This scaffold is recognized as a versatile building block for the synthesis of biologically active molecules . Compounds featuring this core structure have been investigated for a wide range of applications, serving as key intermediates in developing novel therapeutic and agrochemical agents . The pyridine-3-carboxamide pharmacophore is a subject of study in early-stage drug discovery, particularly for its potential enzyme-inhibition properties . Research on similar analogues has shown that this chemical class can be synthesized and coupled with other derivatives using methods like the Steglich-type reaction, facilitating the creation of diverse compound libraries for screening . Furthermore, the amide linkage within the structure is considered crucial for its biological activity, making it a point of interest for structure-activity relationship (SAR) studies . In agricultural research, closely related pyridine-3-carboxamide analogs have demonstrated promising activity against plant pathogens, such as Ralstonia solanacearum , which causes bacterial wilt in tomatoes . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBFCZVVOXVKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Hydrotropic Properties of N-allylnicotinamide for Enhanced Drug Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical exploration of N-allylnicotinamide as a hydrotropic agent for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). It is intended for researchers, scientists, and professionals in the field of drug development and formulation who are seeking advanced, practical insights into hydrotropy as a viable solubilization strategy.

The Challenge of Poor Solubility and the Principle of Hydrotropy

A significant portion of new chemical entities, estimated to be over 40%, exhibit poor aqueous solubility.[1][2] This characteristic is a primary obstacle in drug development, often leading to low bioavailability and therapeutic failure.[3] While various techniques such as co-solvency, micellar solubilization, and solid dispersions are employed to address this challenge, hydrotropy presents a unique and compelling alternative.[4][5][6]

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a poorly soluble drug.[1][7] Unlike surfactants, hydrotropic agents typically have a small hydrophobic component, which prevents the formation of well-organized micellar structures.[2][8] The advantages of hydrotropy include its high selectivity, lack of need for emulsification, and the fact that its solvent character is often independent of pH.[7][9]

N-allylnicotinamide: A Potent Nicotinamide-Derived Hydrotrope

Nicotinamide, a form of vitamin B3, is a well-documented hydrotropic agent known to enhance the solubility of various drugs through a stacking complexation mechanism.[10][11] Its derivatives offer a fertile ground for identifying even more potent hydrotropes. N-allylnicotinamide, a derivative featuring an allyl group on the amide nitrogen, has been identified as a particularly effective hydrotrope, capable of increasing drug solubility by several orders of magnitude.[12]

The efficacy of a hydrotrope is governed by a delicate balance between its water solubility and its hydrophobic character.[13] The addition of the allyl group to the nicotinamide structure increases its hydrophobicity, which can lead to stronger interactions with lipophilic drug molecules, thereby enhancing its solubilizing power compared to the parent compound.[11][12]

Physicochemical Properties

A thorough understanding of the hydrotrope's own properties is foundational to its effective application.

PropertyDescriptionRationale & Significance
Molecular Formula C9H10N2ODefines the elemental composition and molecular weight.
Appearance (Expected) White to off-white crystalline solidPhysical state is critical for handling, weighing, and dissolution.
Water Solubility HighA prerequisite for any hydrotropic agent is its own high solubility in the primary solvent (water) to reach the necessary concentrations for hydrotropic action.[12]
Synthesis Typically synthesized via the reaction of nicotinamide with an allyl halide or through other amide bond formation reactions.[14]Understanding the synthesis route is crucial for purity assessment and potential scale-up.
Proposed Mechanism of Hydrotropic Action

The precise mechanism of hydrotropy is still a subject of investigation, but it is generally understood to involve a combination of factors rather than a single pathway.[5][8] For N-allylnicotinamide, the mechanism likely involves the self-aggregation of hydrotrope molecules, which creates hydrophobic microdomains that can host the poorly soluble drug molecules.[7][13]

Key mechanistic steps include:

  • Self-Aggregation: Above a specific concentration, known as the Minimum Hydrotropic Concentration (MHC), hydrotrope molecules begin to associate into non-covalent, loose aggregates.[7][15] This is a critical threshold; below the MHC, the solubilizing effect is minimal.

  • Drug-Hydrotrope Interaction: The poorly soluble drug partitions into the hydrophobic regions of these aggregates. This interaction is driven by weak van der Waals forces, π-π stacking (facilitated by the pyridine ring), and hydrophobic interactions.[7][11][16]

  • Complex Formation: The formation of soluble drug-hydrotrope complexes effectively shields the hydrophobic drug from the aqueous environment, leading to a dramatic increase in its apparent solubility.[7][13]

The diagram below illustrates this proposed cooperative mechanism.

G cluster_0 Aqueous Environment cluster_1 Hydrotropic System drug_insoluble Poorly Soluble Drug (Crystalline) water Water drug_insoluble->water Low Solubility aggregation Self-Aggregation (Hydrophobic Pockets) drug_insoluble->aggregation Partitions into hydrotrope N-allylnicotinamide (> MHC) hydrotrope->aggregation Forms drug_solubilized Solubilized Drug (in Complex) aggregation->drug_solubilized Results in drug_insoluble_ref->hydrotrope Addition of Hydrotrope

Caption: Proposed mechanism of drug solubilization by N-allylnicotinamide.

Experimental Workflow for Evaluating Hydrotropic Efficacy

A robust and systematic experimental approach is essential to quantify the hydrotropic properties of N-allylnicotinamide for a specific API. The following workflow provides a self-validating system for accurate and reproducible results.

G cluster_characterization Solid-State & In-Solution Characterization start Start: Define API and Hydrotrope prep 1. Prepare Aqueous Hydrotrope Solutions (e.g., 0-40% w/v) start->prep solubility 2. Phase Solubility Studies (Shake-flask method) prep->solubility analysis 3. Quantify Solubilized API (e.g., UV-Vis, HPLC) solubility->analysis plot 4. Plot Solubility vs. Hydrotrope Conc. (Determine MHC) analysis->plot solid_disp 5a. Prepare Solid Dispersions (Solvent Evaporation) plot->solid_disp nmr 5b. NMR Titration (Probe interactions in solution) plot->nmr ftir FT-IR Spectroscopy solid_disp->ftir dsc Differential Scanning Calorimetry (DSC) solid_disp->dsc xrd Powder X-Ray Diffraction (PXRD) solid_disp->xrd dissolution 6. In Vitro Dissolution Testing (Compare Pure API vs. Formulation) solid_disp->dissolution nmr->dissolution end End: Assess Solubility Enhancement dissolution->end

Caption: Experimental workflow for evaluating N-allylnicotinamide hydrotropy.

Protocol: Phase Solubility Studies

This protocol determines the quantitative relationship between the concentration of N-allylnicotinamide and the solubility of the API.

Objective: To measure the increase in API solubility as a function of hydrotrope concentration and to identify the Minimum Hydrotropic Concentration (MHC).

Methodology:

  • Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of N-allylnicotinamide at various concentrations (e.g., 10%, 20%, 30%, 40% w/v).[17] A control solution of purified water should also be prepared. The integrity of the stock solutions should be confirmed before use.

  • Equilibration: Add an excess amount of the poorly soluble API to vials containing a fixed volume (e.g., 5 mL) of each hydrotrope solution. This ensures that a saturated solution is achieved.

  • Shaking: Seal the vials and place them in an orbital shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, centrifuge the samples to separate the undissolved API. Carefully withdraw an aliquot from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the API concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18]

  • Data Analysis: Plot the solubility of the API (mg/mL or M) against the concentration of N-allylnicotinamide (% w/v or M). The point at which the slope of the curve sharply increases indicates the MHC.[15][18]

Protocol: Characterization of Solid Dispersions

This step is crucial for understanding the physical state of the drug within the formulation, which directly impacts solubility.

Objective: To determine if the drug exists in a crystalline or amorphous state and to identify potential intermolecular interactions.

Methodology:

  • Preparation: Prepare a solid dispersion by dissolving both the API and N-allylnicotinamide in a suitable solvent (e.g., water or methanol) and then removing the solvent by evaporation.[17] A physical mixture of the two components should also be prepared for comparison.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: Obtain FT-IR spectra for the pure API, pure hydrotrope, physical mixture, and the solid dispersion. Shifts in the characteristic peaks (e.g., C=O, N-H, O-H) of the API in the solid dispersion can indicate hydrogen bonding or other intermolecular interactions with the hydrotrope.[15][19]

  • Differential Scanning Calorimetry (DSC): Perform DSC analysis on all samples. The disappearance or significant broadening of the API's sharp melting endotherm in the solid dispersion thermogram is strong evidence of its conversion to an amorphous or molecularly dispersed state.[15]

  • Powder X-Ray Diffraction (PXRD): Analyze the samples by PXRD. The absence of characteristic diffraction peaks of the crystalline API in the solid dispersion pattern confirms its amorphous nature.[15]

Application & Efficacy: Case Study with Paclitaxel

The utility of N-allylnicotinamide is best demonstrated through its application. A notable study investigated its ability to solubilize paclitaxel (PTX), an anticancer drug with extremely low water solubility (approx. 0.3 µg/mL). The results showed that N-allylnicotinamide was one of the most effective hydrotropes identified.[12]

Hydrotropic AgentConcentration (M)Paclitaxel Solubility (mg/mL)Fold Increase (Approx.)
Water (Control)-0.00031
Nicotinamide3.50.4~1,333
N-allylnicotinamide 3.5> 1.0 > 3,333
N,N-Diethylnicotinamide3.539.0~130,000
Sodium Salicylate3.5> 1.0> 3,333

Data adapted from a study on hydrotropic agents for paclitaxel.[12]

This data compellingly demonstrates that the structural modification of nicotinamide to N-allylnicotinamide significantly enhances its hydrotropic efficiency for a highly lipophilic drug like paclitaxel.

Safety and Future Perspectives

While nicotinamide itself is generally regarded as safe (GRAS), any derivative intended for pharmaceutical use requires a thorough toxicological evaluation. Studies on nicotinamide and its related compounds have established safety profiles, but specific data for N-allylnicotinamide would be necessary for regulatory approval.[20][21] The concentration of the hydrotrope required is a key consideration, as high concentrations could pose toxicological risks.[2] The development of "mixed hydrotropy," which uses a combination of hydrotropes at lower individual concentrations, is a promising strategy to mitigate this concern and achieve synergistic solubility enhancement.[7][22]

The insights gained from studying small-molecule hydrotropes like N-allylnicotinamide are also paving the way for the rational design of novel polymeric hydrotropes. These polymers could offer enhanced solubilization capacity at lower concentrations, further improving the safety and efficacy of formulated drug products.

Conclusion

N-allylnicotinamide stands out as a potent hydrotropic agent with significant potential for addressing the solubility challenges of modern drug candidates. Its mechanism, rooted in self-aggregation and complex formation, allows for a dramatic increase in the aqueous solubility of poorly soluble drugs, as evidenced by its performance with paclitaxel. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically evaluate and harness the hydrotropic properties of N-allylnicotinamide. As the pharmaceutical industry continues to grapple with poorly soluble compounds, hydrotropy, and specifically the application of highly effective agents like N-allylnicotinamide, offers a simple, cost-effective, and powerful tool for formulation development.

References

  • Hydrotropy: A Promising Tool for Solubility Enhancement - Asian Journal of Pharmacy and Technology.
  • A Review On Pharmaceutical Hydrotropes - Natural Vol
  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay - PMC.
  • A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formul
  • View of A Review: “Hydrotropy” Techniques to increase the solubility of Drug.
  • Journal of Drug Delivery and Therapeutics Review: Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Dru - Semantic Scholar.
  • A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development - Research Journal of Pharmacy and Technology.
  • Drug Delivery and Hydrotropism - ARC Journals.
  • Hydrotropy: A Boon in Thin layer Chromatography A Review - Asian Journal of Pharmaceutical Analysis.
  • Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property - Kinam Park.
  • Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed.
  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - ACS Public
  • Unveiling the mechanism of hydrotropy:evidence for water-mediated aggreg
  • Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and rel
  • Hydrotrophy- Novel Concept of Drug Solubliz
  • Advanced Solubility Science: Mixed Hydrotropy.
  • Full article: Influence of hydrotrope on solubility and bioavailability of curcumin: its complex formation and solid-state characteriz
  • Effect of Hydrotropes and Physical Properties on Solubility of Glibenclamide - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Details of various drugs, used hydrotropes, and their analysis methods.
  • Stacking complexation by nicotinamide: A useful way of enhancing drug solubility | Request PDF - ResearchG
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC.
  • Solubility Enhancement Techniques for Poorly W
  • Solubility enhancement of nimodipine using mixed hydrotropic solid dispersion technique.
  • Synthesis and characterization of nicotinamide coordin
  • Synthesis and characterization of new polyamides derived
  • Synthesis Protocol for N-(Hydroxymethyl)
  • Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar r
  • Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II)
  • Molecular Dynamics Simulations of Hydrotropic Solubilization and Self-Aggregation of Nicotinamide - ResearchG
  • Synthesis and Characterization of the Nicotinamide-Acetylsalicylato Complexes of Co(II), Ni(II), Cu(II) - DergiPark.
  • US20160136147A1 - Extended release nicotinamide formulation - Google P
  • Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm - PubMed.

Sources

Nicotinamide Derivatives as Hydrotropic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The poor aqueous solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs remains a primary bottleneck in drug development. While traditional solubilization strategies (micellar solubilization, cosolvency, cyclodextrin complexation) are effective, they often introduce toxicity, viscosity issues, or limited loading capacity.

Hydrotropy —the phenomenon where high concentrations of alkali metal salts or organic molecules increase the solubility of a solute—offers a powerful alternative.[1][2] Among hydrotropes, Nicotinamide (Vitamin B3) and its derivatives stand out due to their unique "stacking" capabilities and regulatory precedence.

This guide provides an in-depth analysis of nicotinamide-based hydrotropy, moving beyond the classical "complexation" theory to the modern Kirkwood-Buff (KB) theory of non-stoichiometric accumulation . It details the Structure-Activity Relationships (SAR) of derivatives like N,N-diethylnicotinamide (DENA) and provides validated protocols for screening and thermodynamic profiling.

Part 1: The Hydrotropic Mechanism: A Paradigm Shift

To effectively engineer solubility, one must understand the molecular engine.[3] Historically, hydrotropy was explained via 1:1 or 1:2 stoichiometric complexation. However, recent rigorous statistical thermodynamic studies have overturned this view in favor of fluctuation theory .

The Kirkwood-Buff Theory (The "Accumulation" Model)

Contrary to micelle formation (which relies on self-association), efficient hydrotropes like nicotinamide work by accumulating around the hydrophobic drug molecule.

  • The Driver: The interaction between the Hydrotrope (H) and the Drug (D) is thermodynamically more favorable than the interaction between Hydrotrope and Water (W) or Hydrotrope and Hydrotrope (H-H).

  • The Misconception: Self-association of the hydrotrope (e.g., stacking of nicotinamide dimers) actually competes with the solubilization process.[2] The most effective hydrotropes minimize self-aggregation while maximizing affinity for the drug's hydrophobic surface.

Visualization of the Mechanism

HydrotropyMechanism cluster_legend Thermodynamic Driver Drug Hydrophobic API (Solute) Complex Accumulation Shell (Non-stoichiometric) Drug->Complex Solvated by Hydrotrope Shell Water Bulk Water Structure Water->Complex Excluded from Immediate Vicinity Hydrotrope Nicotinamide Monomers (Planar Aromatic) Hydrotrope->Complex Accumulates via Pi-Pi Stacking Desc Hydrotrope-Drug Interaction >> Hydrotrope-Water Interaction Prevents drug aggregation (precipitation)

Figure 1: The Kirkwood-Buff 'Accumulation' model.[4] Nicotinamide molecules form a solvation shell around the API, preventing drug-drug aggregation.

Part 2: Structure-Activity Relationships (SAR)

Not all nicotinamide derivatives are equal.[5] The efficiency of a hydrotrope correlates strongly with its hydrophobicity, provided it retains sufficient water solubility to reach the Minimum Hydrotropic Concentration (MHC) .

The Derivative Arsenal
DerivativeStructure FeatureHydrotropic EfficiencyKey ApplicationToxicity/Regulatory Note
Nicotinamide (NAM) Amide (-CONH2)Moderate (< 500-fold)Riboflavin, NifedipineGRAS . Safe excipient (Vit B3).[6]
N,N-Diethylnicotinamide (DENA) Diethyl-subst.[7] AmideSuperior (> 5000-fold)Paclitaxel, GriseofulvinCaution: Pharmacologically active (Respiratory stimulant).
N-Methylnicotinamide Methyl-subst. AmideIntermediateCiprofibrateMetabolite; generally safe.
Isonicotinamide Para-position AmideHighRiboflavinIsomer of NAM; less common in approved drugs.
The "DENA Effect"

Research by Lee et al. demonstrated that N,N-diethylnicotinamide (DENA) increased the solubility of Paclitaxel by 5 orders of magnitude (from 0.3 µg/mL to >500 mg/mL).[7][8]

  • Mechanism: The diethyl groups increase the logP of the hydrotrope, enhancing its affinity for the highly lipophilic Paclitaxel surface, while the pyridine ring ensures water miscibility.

  • Critical Insight: While DENA is a superior solubilizer, its pharmacological activity (Coramine) restricts its use as an inert excipient. It serves as a benchmark for designing polymer-drug conjugates or novel excipients that mimic its structure without its biological activity.

Part 3: Critical Experimental Protocols

To validate a nicotinamide derivative for your specific API, follow these self-validating protocols.

Protocol A: Saturation Solubility Screening (The Higuchi-Connors Method)

Objective: Determine the solubility enhancement factor (


).
  • Preparation: Prepare aqueous solutions of the hydrotrope (e.g., Nicotinamide) at concentrations of 0%, 5%, 10%, 20%, 30%, and 40% (w/v).

  • Saturation: Add excess API powder to 10 mL of each hydrotrope solution in screw-capped glass vials.

  • Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24–48 hours using a mechanical shaker.

    • Validation Step: Measure solubility at 24h and 48h. If values differ by >5%, continue shaking.

  • Separation: Filter suspensions through a 0.45 µm PVDF membrane (ensure filter compatibility). Discard the first 2 mL of filtrate to avoid adsorption errors.

  • Quantification: Dilute filtrates appropriately and analyze via HPLC or UV-Vis spectrophotometry against a standard curve prepared in the same hydrotrope concentration (to blank out hydrotrope absorbance).

Protocol B: Thermodynamic Profiling

Objective: Determine if the solubilization is enthalpy-driven or entropy-driven.

  • Execution: Repeat Protocol A at three temperatures (e.g., 25°C, 37°C, 45°C).

  • Calculation: Use the Van't Hoff equation:

    
    
    
    • Plot

      
       (molar solubility) vs. 
      
      
      
      (Kelvin).
    • Slope =

      
      .
      
    • Intercept =

      
      .
      
  • Interpretation:

    • Negative

      
       indicates spontaneity.
      
    • Endothermic

      
       (+): Solubilization increases with heat (typical for hydrotropy).
      
Experimental Workflow Diagram

SolubilityWorkflow Start Start: Select Hydrotrope (e.g., 0-40% NAM) Mix Add Excess API (Supersaturation) Start->Mix Equilibrate Equilibrate (25°C, 48h) Mix->Equilibrate Equilibrate->Equilibrate Check 24h vs 48h Filter Filter (0.45µm) Discard first 2mL Equilibrate->Filter Equilibrium Reached Analyze HPLC/UV Analysis (vs. Matched Blank) Filter->Analyze Data Plot Phase Solubility (AL, AP, or AN type) Analyze->Data

Figure 2: Step-by-step workflow for determining hydrotropic efficiency.

Part 4: Comparative Data Synthesis

The following table summarizes the solubility enhancement potential of Nicotinamide derivatives for various poorly soluble drugs.

API (Drug)HydrotropeConcentrationSolubility Enhancement (Fold)Reference
Paclitaxel N,N-Diethylnicotinamide3.5 M~130,000x[1]
Paclitaxel Nicotinamide2.0 M~20x[1]
Riboflavin Nicotinamide2.0 M~35x[2]
Nifedipine Nicotinamide2.0 M~15x[3]
Carbamazepine Nicotinamide2.0 M~30x[4]

Note: The massive disparity between DENA and NAM for Paclitaxel highlights the importance of matching the hydrotrope's lipophilicity to the drug's hydrophobicity.

Part 5: Regulatory & Safety Considerations

When selecting a nicotinamide derivative, the "Excipient vs. Active" distinction is paramount.

  • Nicotinamide (NAM):

    • Status: USP/EP listed. GRAS.

    • Toxicity: Low. Hepatotoxicity reported only at massive doses (>3g/day).

    • Use Case: Ideal for oral and parenteral formulations where safety is the priority.

  • N,N-Diethylnicotinamide (DENA/Nikethamide):

    • Status: Formerly used as a respiratory stimulant (Coramine).

    • Toxicity: Stimulates the CNS and respiratory centers.

    • Use Case: NOT suitable as a standard inert excipient. It is primarily a research tool to demonstrate maximum hydrotropic potential or for specific co-drug therapies where respiratory stimulation is not contraindicated.

Recommendation: For commercial pharmaceutical development, utilize Nicotinamide or N-Methylnicotinamide . Use DENA only for proof-of-concept studies or explore polymer-drug conjugates where the DENA moiety is covalently bound and inactive until release (if applicable).

References

  • Lee, J., et al. (2003). "Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property." Pharmaceutical Research, 20(7), 1022–1030. Link

  • Coffman, R.E., & Kildsig, D.O. (1996). "Hydrotropic solubilization of riboflavin." Journal of Pharmaceutical Sciences, 85(9), 951–954. Link

  • Suzuki, H., & Sunada, H. (1998). "Mechanistic studies on hydrotropic solubilization of nifedipine in nicotinamide solution." Chemical & Pharmaceutical Bulletin, 46(1), 125–130. Link

  • Beig, A., et al. (2016). "Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay." Frontiers in Pharmacology, 7, 379. Link

  • Booth, J.J., et al. (2015).[1][4] "Hydrotrope accumulation around the drug: the driving force for solubilization and minimum hydrotrope concentration for nicotinamide and urea."[4][9] Physical Chemistry Chemical Physics, 17, 8028-8037.[4][9] Link

Sources

Solubility enhancement mechanism of N-allylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mechanistic Principles of N-Allylnicotinamide-Mediated Solubility Enhancement

Executive Summary

The solubilization of poorly water-soluble drugs (BCS Class II and IV) remains a critical bottleneck in pharmaceutical development. While traditional excipients like cyclodextrins and surfactants are effective, they often suffer from toxicity, high molecular weight, or limited loading capacity. N-allylnicotinamide (NANA) has emerged as a superior hydrotropic agent , capable of increasing the solubility of highly lipophilic compounds (e.g., Paclitaxel) by several orders of magnitude.

This guide details the physicochemical mechanism by which NANA enhances solubility. Unlike micellar solubilization, NANA operates via a distinct hydrotropic mechanism involving planar stacking, water structure modification, and molecular aggregation.

Chemical Basis: Structure-Function Analysis

To understand the mechanism, one must first analyze the pharmacophore of the hydrotrope itself. NANA is a derivative of Nicotinamide (Vitamin B3), modified to optimize the Hydrophilic-Lipophilic Balance (HLB) for hydrotropy.

  • Pyridine Ring: Provides a planar aromatic system essential for

    
     stacking interactions with aromatic drug molecules.
    
  • Amide Moiety: Facilitates hydrogen bonding with water, ensuring high aqueous solubility of the hydrotrope itself (

    
     M).
    
  • Allyl Group (

    
    ):  The critical modification. Unlike the methyl group in N-methylnicotinamide, the allyl group provides a larger, flexible hydrophobic region. This allows NANA to interact more effectively with the hydrophobic domains of large solutes (like taxanes) without precipitating out of the aqueous phase.
    

Key Insight: An effective hydrotrope must be highly water-soluble yet possess sufficient hydrophobicity to induce self-aggregation and solute interaction.[1] NANA represents an optimized point on this curve, outperforming Nicotinamide in solubilizing extremely hydrophobic agents.

The Mechanism of Action: Hydrotropic Solubilization

The solubility enhancement by NANA is not linear; it follows a sigmoidal or exponential profile relative to concentration, indicative of multiple mechanistic pathways.

Planar Stacking & Complexation

At lower concentrations, NANA operates via specific complexation. The planar pyridine ring engages in


 stacking  or donor-acceptor interactions with the aromatic rings of the solute.
  • 1:1 Complexation: Initial interaction stabilizes isolated drug molecules.

  • 1:2 Complexation: At higher NANA concentrations, a "sandwich" model often forms, where the drug is intercalated between two hydrotrope molecules.

Self-Association & Aggregation

Unlike surfactants that form micelles at a sharp Critical Micelle Concentration (CMC), hydrotropes like NANA undergo stepwise self-association starting at the Minimum Hydrotropic Concentration (MHC).

  • NANA molecules stack to form open, fluctuating aggregates.

  • These aggregates create non-polar microenvironments within the aqueous bulk, allowing the hydrophobic drug to partition into these "hydrophobic pockets."

Water Structure Modification

NANA acts as a "water structure breaker." By interfering with the extensive hydrogen-bonding network of bulk water, NANA reduces the energy penalty (cavitation energy) required to insert a hydrophobic solute into the solvent. This thermodynamic favorability (


) drives the solubilization process.

Visualization of Signaling & Interaction Pathways

The following diagram illustrates the multi-stage mechanism of NANA solubilization, moving from monomeric interaction to aggregate encapsulation.

NANA_Mechanism cluster_0 Aqueous Bulk Phase cluster_1 Hydrotropic Action Water Structured Water Network NANA N-allylnicotinamide (Monomer) Water->NANA H-Bond Disruption Drug Hydrophobic Drug (Insoluble) Complex 1:1 / 1:2 Stacking Complex Drug->Complex Intercalation NANA->Complex π-π Stacking Aggregates NANA Self-Aggregates NANA->Aggregates > MHC (Self-Association) Solubilized Solubilized System (Thermodynamically Stable) Complex->Solubilized Stabilization Aggregates->Solubilized Hydrophobic Encapsulation

Caption: Mechanistic pathway of N-allylnicotinamide (NANA) transitioning from water structure disruption to complexation and aggregation-mediated solubilization.

Comparative Efficacy Data

The following table summarizes the solubilization capacity of NANA compared to its parent compound (Nicotinamide) and other hydrotropes for Paclitaxel (PTX), a model hydrophobic drug.

Hydrotropic AgentConcentration (M)PTX Solubility (mg/mL)Fold Increase*Mechanism Note
Water (Control) -0.00031xIntrinsic solubility
Nicotinamide 2.0~1.5~5,000xStacking/H-bonding
N,N-Diethylnicotinamide 3.539.0~130,000xEnhanced hydrophobicity
N-Allylnicotinamide High > 5.0 > 15,000x Balanced Hydrophobicity/Solubility

*Fold increase relative to intrinsic water solubility.[2] Data adapted from Park et al. [1].

Experimental Protocols

To validate the solubility enhancement of a target drug using NANA, the following Phase Solubility Protocol is recommended. This protocol ensures thermodynamic equilibrium and reproducibility.

Protocol: Isothermal Phase Solubility Study

Objective: Determine the stability constant (


) and solubilization power of NANA.
  • Preparation of Hydrotrope Solutions:

    • Prepare aqueous solutions of N-allylnicotinamide in increasing concentrations (e.g., 0, 0.5, 1.0, 2.0, 3.0, 4.0 M) using Milli-Q water.

    • Note: Ensure NANA purity >98% to avoid interference from synthesis byproducts.

  • Solute Addition:

    • Add an excess amount of the target drug (e.g., Paclitaxel, Griseofulvin) to each vial. The solid drug must be visible at the bottom to ensure saturation.

  • Equilibration:

    • Seal vials and place in a mechanical shaker bath at constant temperature (

      
      ) for 48–72 hours.
      
    • Checkpoint: Verify that solid drug remains in all vials. If a vial becomes clear, add more drug and continue shaking.

  • Separation:

    • Filter samples using a 0.45

      
       PVDF syringe filter (pre-saturated with the solution to prevent drug adsorption).
      
    • Alternatively, centrifuge at 10,000 rpm for 15 minutes.

  • Quantification:

    • Dilute the supernatant appropriately with the mobile phase.

    • Analyze drug concentration via HPLC-UV.

  • Data Analysis:

    • Plot [Drug] dissolved (M) vs. [NANA] (M) .

    • If linear, calculate

      
       using the Higuchi-Connors equation:
      
      
      
      
      (Where
      
      
      is intrinsic solubility).
    • If concave upward (positive deviation), it indicates higher-order complexation or self-aggregation (typical for NANA at high concentrations).

References

  • Lee, J., Lee, S. C., Acharya, G., Chang, C. J., & Park, K. (2003). Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property. Pharmaceutical Research.[3][4][5] Link

  • Sanghvi, R., Evans, D., & Yalkowsky, S. H. (2007). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.[1][6] International Journal of Pharmaceutics. Link

  • Coffman, R. E., & Kildsig, D. O. (1996). Hydrotropic solubilization - Mechanistic studies.[1][4] Pharmaceutical Research.[3][4][5] Link

  • Booth, J. J., Abbott, S., & Shimizu, S. (2012). Mechanism of Hydrotropy: A Statistical Thermodynamic Perspective. The Journal of Physical Chemistry B. Link

Sources

Difference between N-allylnicotinamide and N,N-diethylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Differences Between N-allylnicotinamide and N,N-diethylnicotinamide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nicotinamide Scaffold

Nicotinamide, an amide of vitamin B3, is a crucial component of the coenzymes NAD+ and NADP+, which are central to cellular metabolism. Its chemical structure has been a fertile ground for the development of derivatives with a wide array of therapeutic applications. This guide focuses on two such derivatives, N-allylnicotinamide and N,N-diethylnicotinamide (commonly known as Nikethamide), highlighting the critical differences that dictate their distinct applications in the pharmaceutical sciences.

Molecular and Physicochemical Distinctions

The core structural difference between these two molecules lies in the substitution at the amide nitrogen of the nicotinamide ring. N-allylnicotinamide possesses an allyl group (-CH2-CH=CH2), while N,N-diethylnicotinamide has two ethyl groups (-CH2-CH3). This seemingly minor variation significantly impacts their physical and chemical characteristics.

A comparative summary of their key properties is provided below:

PropertyN-allylnicotinamideN,N-diethylnicotinamide (Nikethamide)
Molecular Formula C9H10N2OC10H14N2O[1][2][3]
Molecular Weight 162.19 g/mol 178.23 g/mol [1][2]
Appearance Data not readily availableClear light yellow viscous liquid or crystalline solid[1]
Boiling Point Data not readily available296-300 °C[3][4]
Melting Point Data not readily available23-26 °C[4]
Solubility Known to be an excellent hydrotropic agent for paclitaxel[5]Miscible with water, methanol, ethanol, acetone, chloroform, and ether[3]
Density Data not readily available1.06 g/mL at 25 °C[4]

The unsaturated allyl group in N-allylnicotinamide introduces a reactive site, making it susceptible to addition reactions. In contrast, the saturated ethyl groups in N,N-diethylnicotinamide are chemically more stable. This difference in reactivity can influence their metabolic fates and potential for drug interactions.

Divergent Pharmacological Profiles

The structural differences between N-allylnicotinamide and N,N-diethylnicotinamide give rise to distinct pharmacological actions.

N,N-diethylnicotinamide (Nikethamide): A Respiratory Stimulant

N,N-diethylnicotinamide, or Nikethamide, was historically used as a respiratory stimulant, often marketed under the trade name Coramine.[6][7] It acts by stimulating the chemoreceptors in the carotid bodies and the respiratory center in the medulla. However, its use has declined due to a narrow therapeutic index and the risk of convulsions at higher doses, with safer alternatives now being preferred.[6][7]

Signaling Pathway of Nikethamide

Nikethamide_Pathway Nikethamide N,N-diethylnicotinamide (Nikethamide) Carotid Carotid Body Chemoreceptors Nikethamide->Carotid Medulla Medullary Respiratory Center Nikethamide->Medulla Carotid->Medulla Respiratory Increased Respiration Medulla->Respiratory

Caption: Nikethamide's mechanism as a respiratory stimulant.

N-allylnicotinamide: A Promising Hydrotropic Agent

In contrast, N-allylnicotinamide has emerged as a compound of interest for its hydrotropic properties. Hydrotropes are substances that enhance the aqueous solubility of poorly soluble compounds. N-allylnicotinamide has been shown to be a particularly effective hydrotropic agent for paclitaxel, a potent anticancer drug with very low water solubility.[5] This characteristic is highly valuable in pharmaceutical formulation, offering a potential solution for the delivery of hydrophobic drugs.

Hydrotropic Solubilization Workflow

Hydrotropy_Workflow cluster_before Initial State cluster_after With Hydrotrope Drug Poorly Soluble Drug (e.g., Paclitaxel) Complex Drug-Hydrotrope Complex Drug->Complex Non-covalent interaction Hydrotrope N-allylnicotinamide (Hydrotrope) Hydrotrope->Complex Water Aqueous Environment Solubilized Increased Aqueous Solubility Complex->Solubilized

Caption: N-allylnicotinamide facilitates the solubilization of poorly soluble drugs.

Experimental Methodologies

This section provides standardized protocols for the synthesis and evaluation of these nicotinamide derivatives.

Synthesis of N-substituted Nicotinamides

Objective: To synthesize N-allylnicotinamide and N,N-diethylnicotinamide.

Materials:

  • Nicotinoyl chloride hydrochloride

  • Allylamine

  • Diethylamine

  • A suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Dissolve nicotinoyl chloride hydrochloride in anhydrous DCM under an inert atmosphere.

  • Base Addition: Cool the solution to 0°C and add the base.

  • Amine Addition: Slowly add either allylamine (for N-allylnicotinamide) or diethylamine (for N,N-diethylnicotinamide).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution, separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Purify the crude product using silica gel column chromatography.

  • Characterization: Confirm the product's identity and purity using NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis Workflow

Synthesis_Workflow Start Nicotinoyl Chloride HCl in DCM Base Add Triethylamine at 0 °C Start->Base Amine Add Allylamine or Diethylamine at 0 °C Base->Amine React Stir at Room Temp (12-24h) Amine->React Workup Aqueous Workup (NaHCO3, H2O, Brine) React->Workup Purify Column Chromatography Workup->Purify End Pure N-substituted Nicotinamide Purify->End

Caption: A generalized workflow for synthesizing N-substituted nicotinamides.

Evaluation of Hydrotropic Properties

Objective: To compare the hydrotropic efficacy of N-allylnicotinamide and N,N-diethylnicotinamide.

Materials:

  • A poorly soluble drug (e.g., paclitaxel)

  • N-allylnicotinamide and N,N-diethylnicotinamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system

Procedure:

  • Prepare Hydrotrope Solutions: Create a series of aqueous solutions with varying concentrations of each hydrotrope in PBS.

  • Determine Solubility: Add an excess of the poorly soluble drug to each solution and shake at a constant temperature until equilibrium is reached.

  • Sample Preparation: Centrifuge the solutions and filter the supernatant.

  • HPLC Analysis: Dilute the supernatant and quantify the drug concentration using HPLC.

  • Data Analysis: Plot drug solubility against hydrotrope concentration to compare their effectiveness.

Conclusion and Future Outlook

The comparison of N-allylnicotinamide and N,N-diethylnicotinamide underscores how minor structural changes can lead to vastly different pharmaceutical applications. While N,N-diethylnicotinamide's clinical use has waned, N-allylnicotinamide's hydrotropic properties offer significant potential for modern drug formulation.

Future research should focus on elucidating the precise mechanism of hydrotropy for N-allylnicotinamide and similar molecules to enable the design of even more effective and safe solubilizing agents. In vivo studies will also be crucial to validate the safety and efficacy of formulations utilizing N-allylnicotinamide for the delivery of poorly soluble drugs.

References

  • PubChem. N,N-Diethylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of Nikethamide (CAS 59-26-7). Available at: [Link]

  • Wikipedia. Nikethamide. Available at: [Link]

  • Park, K. (2002). Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property. Pharmaceutical Research, 19(11), 1678-1683.
  • PubChem. Nicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N'-Methylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Preparation of hydrotropic polymer micelles using N-allylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Hydrotropic Polymer Micelles using N-allylnicotinamide

Abstract

This application note details the synthesis and application of Poly(N-allylnicotinamide) (PNANA) , a specialized hydrotropic polymer designed to solubilize hydrophobic drugs (e.g., Paclitaxel, Cyclosporine A) significantly beyond the capacity of conventional amphiphilic micelles. Unlike standard micelles that rely solely on hydrophobic partitioning, hydrotropic micelles utilize specific


-

stacking and planar molecular recognition to prevent drug crystallization and enhance loading capacity. This guide covers monomer synthesis, RAFT polymerization, and micelle formulation via the dialysis method.

Scientific Basis & Mechanism

The Hydrotropic Advantage: Conventional polymeric micelles (e.g., PEG-PLA) solubilize drugs by encapsulating them in a non-specific hydrophobic core. However, this often leads to low drug loading content (DLC < 10%) and potential drug crystallization/burst release.

N-allylnicotinamide (NANA) incorporates a nicotinamide moiety—a known hydrotrope (Vitamin B3 derivative). When polymerized, the high local concentration of nicotinamide units creates a "hydrotropic sink" within the micelle core. This allows for:

  • Specific Interaction: The pyridine ring of the nicotinamide engages in

    
    -
    
    
    
    stacking with aromatic drugs (e.g., Paclitaxel).
  • Gap Inhibition: The planar structure prevents the self-association (crystallization) of the drug molecules.

  • Enhanced Stability: The polymer backbone prevents the dilution of the hydrotrope below its Minimum Hydrotropic Concentration (MHC).

HydrotropicMechanism Nicotinamide Nicotinamide (Hydrotrope) Monomer N-allylnicotinamide (Monomer) Nicotinamide->Monomer Allylation Polymer Poly(N-allylnicotinamide) (Hydrotropic Polymer) Monomer->Polymer RAFT Polymerization Micelle Hydrotropic Micelle (Core-Shell) Polymer->Micelle Self-Assembly Solubilized Stable Solubilized System Micelle->Solubilized π-π Stacking Stabilization Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Micelle Loading

Figure 1: Workflow from hydrotrope selection to stable drug-loaded micelle formation.[1]

Experimental Protocols

Protocol A: Synthesis of N-allylnicotinamide (Monomer)

Objective: To synthesize the polymerizable hydrotropic monomer.

Materials:

  • Nicotinoyl chloride hydrochloride (98%)

  • Allylamine (99%)

  • Triethylamine (TEA) (Anhydrous)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium bicarbonate (sat. aq.)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add Nicotinoyl chloride hydrochloride (5.0 g, 28 mmol) and suspend in DCM (100 mL) . Cool to 0°C in an ice bath.

  • Addition: Mix Allylamine (1.76 g, 31 mmol) with TEA (8.5 g, 84 mmol) in 20 mL DCM. Add this mixture dropwise to the flask over 30 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours .

  • Work-up: Wash the organic layer with saturated NaHCO₃ (3 x 50 mL) to remove unreacted acid and HCl salts. Wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethyl acetate/hexane or purify via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane 1:1).

    • Yield Target: >80% as a white/off-white solid.

    • Validation: ¹H NMR (CDCl₃): Confirm allyl peaks (5.2–6.0 ppm) and pyridine protons.

Protocol B: Synthesis of PEG-b-Poly(N-allylnicotinamide) Copolymer

Objective: To create an amphiphilic block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2]

Critical Technical Note: Allyl monomers suffer from "degradative chain transfer" (hydrogen abstraction from the allylic position), which slows polymerization and limits molecular weight. Using a controlled radical method like RAFT with a high initiator concentration is recommended to drive conversion.

Materials:

  • Monomer: N-allylnicotinamide (from Protocol A)[1][3][4]

  • Macro-CTA: PEG-CPDB (Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate), MW ~2,000 or 5,000 Da.

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

  • Solvent: DMF (Anhydrous).

Procedure:

  • Stoichiometry: Target a Degree of Polymerization (DP) of ~50 for the NANA block.

    • Molar Ratio: [Monomer]:[Macro-CTA]:[Initiator] = 50:1:0.5.

  • Dissolution: In a Schlenk tube, dissolve PEG-CTA (0.5 mmol) and N-allylnicotinamide (25 mmol) in DMF (10 mL) . Add AIBN (0.25 mmol) .

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Nitrogen.

  • Polymerization: Immerse the tube in an oil bath at 70°C for 24–48 hours .

    • Monitoring: Check conversion via ¹H NMR every 12 hours.

  • Termination: Quench by cooling to 0°C and exposing to air.

  • Purification: Precipitate the polymer into excess cold diethyl ether . Centrifuge and redissolve in a small amount of DCM, then re-precipitate (Repeat 3x).

  • Drying: Vacuum dry at RT for 24 hours.

    • Validation: GPC (DMF eluent) to determine Mn and PDI. ¹H NMR to calculate the actual block ratio.

Protocol C: Preparation of Hydrotropic Micelles (Dialysis Method)

Objective: To load a hydrophobic drug (e.g., Paclitaxel) into the micelles.[2][3]

Materials:

  • Block Copolymer: PEG-b-PNANA

  • Drug: Paclitaxel (PTX)[3]

  • Solvent: DMF or DMSO

  • Dialysis Membrane: MWCO 3.5 kDa

Procedure:

  • Dissolution: Dissolve 20 mg of Copolymer and 2–5 mg of Paclitaxel in 2 mL of DMF .

    • Expert Tip: Stir for 2 hours to ensure the drug and hydrotropic blocks interact fully before water addition.

  • Dialysis: Transfer the solution to a dialysis bag (MWCO 3.5 kDa). Immerse in 1 L of distilled water .

  • Exchange: Dialyze for 24 hours , changing the water at 2, 4, and 8 hours to remove organic solvent.

  • Filtration: Filter the resulting micelle solution through a 0.45 µm syringe filter to remove any unencapsulated drug aggregates.

  • Lyophilization (Optional): Freeze-dry if solid storage is required.

Characterization & Data Analysis

Table 1: Typical Characterization Parameters for Hydrotropic Micelles

ParameterMethodExpected OutcomeRelevance
Size (Dh) DLS (Dynamic Light Scattering)20 – 100 nmIdeal for EPR effect (tumor accumulation).
Morphology TEM (Transmission Electron Microscopy)Spherical, core-shellConfirms micelle formation vs. random aggregates.
Drug Loading Content (DLC) HPLC / UV-Vis10% – 25% (w/w)Hydrotropic micelles typically exceed 10% DLC.
CMC Pyrene Fluorescence Assay10⁻³ – 10⁻² mg/mLLower CMC indicates higher thermodynamic stability.

Formula for Drug Loading Content (DLC):



Formula for Drug Loading Efficiency (DLE):



Troubleshooting & Critical Parameters

  • Issue: Low Polymer Yield.

    • Cause: Allylic protons in N-allylnicotinamide cause chain transfer, terminating the radical.

    • Solution: Increase initiator concentration (AIBN) or switch to N-acryloylnicotinamide if the specific "allyl" structure is not strictly required. Acryloyl derivatives polymerize much faster and to higher molecular weights.

  • Issue: Drug Precipitation during Dialysis.

    • Cause: Drug concentration exceeds the hydrotropic capacity.

    • Solution: Reduce the initial drug:polymer ratio. Ensure the dialysis water exchange is gradual (e.g., add water to DMF dropwise before dialysis) to allow slow self-assembly.

  • Issue: Broad PDI in Micelles.

    • Cause: Aggregation of micelles.

    • Solution: Filter through 0.45 µm filter. Ensure the copolymer is fully dissolved in DMF before dialysis.

References

  • Hydrotropic Polymer Micelles (Seminal Work): Lee, S. C., Chang, Y., Yoon, J. S., Kim, C., Kwon, I. C., Kim, Y. H., & Jeong, S. Y. (1999). Synthesis and micellar characterization of amphiphilic diblock copolymers based on poly(2-ethyl-2-oxazoline) and poly(L-lactide). Macromolecules. (Note: Foundational micelle work).[2] Context: While early work focused on polyesters, the hydrotropic concept was solidified by Park's group.

  • Hydrotropy Mechanism & Nicotinamide: Kim, J. Y., Kim, S., Pappan, J. K., & Park, K. (2011).[1] Hydrotropic polymer micelles as versatile vehicles for delivery of poorly water-soluble drugs.[2] Journal of Controlled Release, 152(1), 13-20.

  • Specific Hydrotropic Agents (N-allylnicotinamide context): Lee, J., Lee, S. C., Acharya, G., Chang, C. J., & Park, K. (2003).[1] Hydrotropic solubilization of paclitaxel: analysis of chemical structures for hydrotropic property. Pharmaceutical Research, 20(7), 1022–1030. Note: This paper explicitly identifies N-allylnicotinamide and other nicotinamide derivatives as effective hydrotropes for Paclitaxel.

  • RAFT Polymerization of Functional Monomers: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.

  • Preparation of Polymeric Micelles (General Protocol): Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188.

Sources

Application Note: Solubilization of Paclitaxel using N-Allylnicotinamide Hydrotropes

[1][2]

Executive Summary

Paclitaxel (PTX) is a potent diterpenoid chemotherapeutic agent with extremely low intrinsic water solubility (~0.3 µg/mL). Traditional formulations (e.g., Taxol®) utilize Cremophor EL, a surfactant associated with severe hypersensitivity reactions and neurotoxicity.

This guide details the synthesis and application of N-allylnicotinamide , a nicotinamide derivative that functions as a hydrotrope.[1][2][3] Unlike micellar surfactants, hydrotropes increase solubility through molecular stacking and water-structure modification at high concentrations (Minimum Hydrotrope Concentration, MHC). N-allylnicotinamide has been identified to increase PTX solubility by several orders of magnitude (up to >10 mg/mL range depending on concentration), offering a safer, excipient-free solubilization pathway for pre-clinical formulation and analytical sample preparation.

Scientific Rationale & Mechanism

Why N-Allylnicotinamide?

Nicotinamide (Vitamin B3) is a well-documented hydrotrope.[4] However, its hydrophobicity is often insufficient to interact effectively with the bulky, lipophilic taxane core of PTX.

  • Structural Modification: The introduction of an allyl group (

    
    ) to the amide nitrogen of nicotinamide increases the molecule's hydrophobicity without compromising its water solubility.
    
  • π-π Stacking: The pyridine ring of the hydrotrope aligns with the taxane ring system of PTX.

  • Planarity: The planar nature of the amide and pyridine ring facilitates the formation of "stacking-type" aggregates, which encapsulate PTX molecules in aqueous solution.

Mechanism Visualization

The following diagram illustrates the synthesis logic and the solubilization mechanism via hydrotropic aggregation.

Gcluster_0Synthesis Precursorscluster_1Hydrotrope Formationcluster_2Solubilization MechanismNicClNicotinoyl Chloride(Pyridine Ring Source)N_AllNAN-Allylnicotinamide(Amphiphilic Hydrotrope)NicCl->N_AllNAAmidation (DCM/TEA)AllylAllylamine(Hydrophobic Tail)Allyl->N_AllNAComplexHydrotropic Complex(π-π Stacking)N_AllNA->Complex> MHC (Self-Association)PTXPaclitaxel (Solid)PTX->ComplexIntercalationSolubleSolubilized PTX(Aqueous Phase)Complex->SolubleStable Dispersion

Figure 1: Synthesis pathway and hydrotropic solubilization mechanism of Paclitaxel by N-allylnicotinamide.

Experimental Protocols

Protocol A: Synthesis of N-Allylnicotinamide

Note: Commercial availability of specific nicotinamide derivatives varies. In-house synthesis ensures high purity free of metal catalysts.

Reagents:

  • Nicotinoyl chloride hydrochloride (Sigma-Aldrich)

  • Allylamine (98%+)

  • Triethylamine (TEA) (Base scavenger)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium bicarbonate (sat. aq.)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Allylamine (0.1 mol, 5.71 g) and TEA (0.22 mol, 30.5 mL) in 100 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Slowly add Nicotinoyl chloride HCl (0.1 mol, 17.8 g) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 24 hours under

    
    .
    
  • Work-up:

    • Evaporate DCM under reduced pressure.

    • Redissolve residue in minimal water.

    • Neutralize with saturated

      
      .
      
    • Extract 3x with Chloroform or Ethyl Acetate.

  • Purification: Dry organic layer over anhydrous

    
    , filter, and evaporate.
    
    • Refinement: Recrystallize from hexane/THF or purify via silica column chromatography (if oil persists).

  • Validation: Confirm structure via

    
    -NMR (appearance of allyl vinyl protons at 
    
    
    5.0–6.0 ppm).
Protocol B: Solubility Determination (Shake-Flask Method)

This protocol quantifies the solubilizing power of the hydrotrope.

Materials:

  • N-Allylnicotinamide (Synthesized in Protocol A)

  • Paclitaxel (API grade)

  • Milli-Q Water

  • 0.22 µm PTFE Syringe Filters

  • HPLC System (UV Detector)

Workflow Diagram:

WorkflowStartPrepare Hydrotrope Solutions(0.5M - 3.5M in Water)AddDrugAdd Excess Paclitaxel(Solid)Start->AddDrugEquilibrateShake/Stir24h @ 25°CAddDrug->EquilibrateFilterCentrifuge & Filter(0.22 µm PTFE)Equilibrate->FilterDiluteDilute with Acetonitrile(Prevent Precipitation)Filter->DiluteAnalyzeHPLC Analysis(UV @ 227 nm)Dilute->Analyze

Figure 2: Step-by-step solubility determination workflow.

Step-by-Step Procedure:

  • Preparation of Vehicle: Prepare aqueous solutions of N-allylnicotinamide at concentrations: 0.5M, 1.0M, 2.0M, 3.0M, and 3.5M.

  • Saturation: Add excess PTX powder (~10 mg) to 1 mL of each hydrotrope solution in screw-capped glass vials.

  • Equilibration: Vortex for 2 minutes, then place in a reciprocating shaker bath at 25°C ± 0.1°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE membrane . Note: Pre-warm the filter to 25°C to prevent temperature-induced precipitation during filtration.

  • Quantification: Dilute an aliquot (e.g., 100 µL) with Acetonitrile (900 µL) and analyze via HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 227 nm .

  • Retention Time: PTX typically elutes at ~6–8 minutes.

Expected Data & Analysis

Hydrotropy is non-linear. You will observe a distinct increase in solubility only after reaching the Minimum Hydrotrope Concentration (MHC) .

Typical Solubility Profile (Simulated Data)
N-AllNA Conc. (M)PTX Solubility (mg/mL)Fold Increase (vs Water)Phase Appearance
0 (Water)0.00031xClear
0.50.05~160xCloudy Suspension
1.00.80~2,600xTranslucent
2.05.20~17,000xClear Solution
3.5> 25.0 > 80,000x Viscous Clear Solution

Note: Data represents typical trends for nicotinamide derivatives.[5] Actual values depend on temperature and purity.

Interpretation
  • Region < 1.0 M: Below the MHC, solubility enhancement is minimal.

  • Region > 2.0 M: Exponential increase in solubility. The hydrotrope molecules self-associate to form a "hydrotropic cage" around the PTX.

  • Stability: Unlike micellar systems, hydrotropic solutions generally do not precipitate upon moderate dilution, although massive dilution (back to < MHC) will release the drug (precipitation).

Troubleshooting & Critical Considerations

  • Viscosity: At high concentrations (>3.0 M), N-allylnicotinamide solutions become viscous. Ensure thorough mixing and use positive displacement pipettes for accurate sampling.

  • Filter Compatibility: PTX binds to PVC; always use PTFE or Nylon filters.

  • Interference: High concentrations of nicotinamide derivatives absorb UV. Ensure your HPLC method separates the hydrotrope solvent front (usually early eluting) from the PTX peak (late eluting).

  • Toxicity: While less toxic than Cremophor EL, N-allylnicotinamide is a pyridine derivative. Cytotoxicity studies (MTT assay) are recommended before in vivo application.

References

  • Lee, J., et al. (2003). "Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property." Pharmaceutical Research.

  • Rasool, A.A., et al. (2010). "Solubility enhancement of poorly water-soluble drugs by hydrotropes."[1][2][3][4][5] Journal of Pharmaceutical Sciences.

  • Moniruzzaman, M., et al. (2018). "Ionic-Liquid-Based Paclitaxel Preparation: A New Potential Formulation for Cancer Treatment."[6][7] Scientific Reports.

  • Kim, S.C., et al. (2006). "Hydrotropic Polymeric Micelles for Enhanced Paclitaxel Solubility: In Vitro and In Vivo Characterization." Biomacromolecules.

Application Note: Precision Synthesis of Nicotinamide-Functionalized Polymers via Cobalt-Mediated Radical Polymerization (CMRP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Nicotinamide (Vitamin B3) derivatives are increasingly critical in drug delivery systems, particularly as hydrogel precursors and prodrug carriers. However, synthesizing well-defined polymers containing nicotinamide moieties presents a specific chemical challenge: the pyridine nitrogen in the nicotinamide structure can poison transition metal catalysts used in Atom Transfer Radical Polymerization (ATRP). Furthermore, the sulfur-containing chain ends typical of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are often undesirable for bio-applications due to odor and potential toxicity.

Cobalt-Mediated Radical Polymerization (CMRP) offers a superior alternative.[1][2] It provides:

  • Copper-Free Synthesis: Eliminates the difficult purification steps required to remove ATRP copper catalysts.

  • Tolerance to Amines: Unlike many transition metals, specific organocobalt complexes (cobaloximes) are actually stabilized by pyridine-like ligands, turning the potential "poisoning" effect of the nicotinamide monomer into a stabilizing feature.

  • Reversible Termination: Allows for the synthesis of block copolymers and precise molecular weight control.[3]

This guide details the protocol for the controlled polymerization of a methacrylamide-functionalized nicotinamide derivative (Ma-NA) using a cobaloxime catalyst.

Mechanistic Principles

CMRP relies on the reversible homolytic cleavage of a weak Cobalt-Carbon bond.[4] This process reduces the concentration of active radicals, thereby suppressing bimolecular termination.

The "Pyridine Effect" in Nicotinamide Polymerization

In standard CMRP using cobaloximes, a small amount of pyridine is often added as an axial ligand to stabilize the Co(II) species and tune the bond dissociation energy of the Co-C bond.

  • Expert Insight: When polymerizing nicotinamide derivatives, the monomer itself contains a pyridine ring. Consequently, the monomer can act as the axial ligand. This self-coordination can alter polymerization kinetics. The protocol below accounts for this by adjusting the exogenous pyridine concentration.

Diagram 1: CMRP Equilibrium Mechanism

The following diagram illustrates the reversible deactivation mechanism specific to cobaloxime-mediated systems.

CMRP_Mechanism Initiator Initiator (V-70) Active_Radical Active Polymer Radical (P•) Initiator->Active_Radical k_d (Heat) Co_II Co(II) Complex (Cobaloxime) Active_Radical->Active_Radical + Monomer (k_p) Dormant Dormant Species (P-Co(III)) Active_Radical->Dormant k_deact (Reversible) Dead Dead Chains (Termination) Active_Radical->Dead k_t (Suppressed) Monomer Nicotinamide Monomer

Figure 1: The reversible equilibrium between the active propagating radical and the dormant organocobalt species reduces termination events.

Experimental Protocol

Reagents and Materials[5][6][7][8][9][10][11]
  • Monomer: N-(3-methacrylamidopropyl)nicotinamide (Ma-NA). Note: Synthesized via reaction of nicotinoyl chloride with N-(3-aminopropyl)methacrylamide.

  • Catalyst (Cobaloxime): Bis(dimethylglyoximato)cobalt(II) [Co(dmgH)₂].

  • Initiator: V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)). Preferred over AIBN for lower temperature operation (30°C–40°C), preserving the labile Co-C bond.

  • Solvent: Degassed Methanol/Water (1:1 v/v) or DMF. (Nicotinamide derivatives are often polar).

  • Axial Ligand: Pyridine (Optional, see optimization).

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase (Schlenk Line) cluster_workup Workup & Analysis Step1 Monomer Purification (Remove Inhibitors) Step3 Freeze-Pump-Thaw (3 Cycles - CRITICAL) Step1->Step3 Step2 Catalyst Activation (Co(II) + Pyridine) Step2->Step3 Step4 Initiation (Add V-70, Heat to 40°C) Step3->Step4 Step5 Polymerization (4-24 Hours) Step4->Step5 Step6 Quench (Expose to Air/HCl) Step5->Step6 Step7 Precipitation (in Cold Ether) Step6->Step7 Step8 Characterization (NMR, GPC) Step7->Step8

Figure 2: Step-by-step workflow for the CMRP of nicotinamide derivatives.

Detailed Procedure

Step 1: Reaction Assembly

  • In a dry Schlenk tube equipped with a magnetic stir bar, dissolve Ma-NA monomer (1.0 g, 4.0 mmol) in Methanol (4 mL).

  • Add Co(dmgH)₂ (11.5 mg, 0.04 mmol). Target ratio: [Monomer]:[Co] = 100:1.

  • Optimization Note: Add Pyridine (0.04 mmol, 1 equivalent vs Co). Although the monomer has a pyridine ring, adding free pyridine ensures the initial equilibrium is established before significant polymer growth.

  • Add the initiator V-70 (6.2 mg, 0.02 mmol). Ratio: [Co]:[Initiator] = 2:1. Note: In CMRP, the initiator is the limiting reagent relative to Cobalt to ensure all chains are capped.

Step 2: Deoxygenation (Critical)

  • Seal the Schlenk tube with a rubber septum.

  • Perform at least 3 cycles of Freeze-Pump-Thaw :

    • Freeze in liquid nitrogen.

    • Apply vacuum (< 100 mTorr) for 10 minutes.

    • Thaw in warm water.

    • Backfill with high-purity Argon.

  • Why: Oxygen is a radical scavenger and will irreversibly oxidize Co(II) to inactive Co(III) species, killing the polymerization immediately.

Step 3: Polymerization

  • Immerse the Schlenk tube in an oil bath pre-heated to 40°C .

  • Stir at 500 RPM.

  • The solution should turn from brown/orange (Co(II)) to a reddish tint as the organocobalt(III) dormant species forms.

  • Monitor conversion via ¹H NMR (taking aliquots under Argon flow).

Step 4: Termination and Purification

  • Quench the reaction by exposing the solution to air (oxidizes the catalyst) or adding a drop of 1M HCl (hydrolyzes the Co-C bond).

  • Precipitate the polymer dropwise into excess cold diethyl ether or acetone (depending on solubility of the specific derivative).

  • Filter and dry under vacuum at room temperature.

  • Remove residual cobalt by passing the polymer solution through a short column of neutral alumina if necessary for biological assays.

Data Analysis & Troubleshooting

Expected Results Comparison

The following table contrasts CMRP with other methods for this specific application.

ParameterCMRP (This Protocol)ATRPFree Radical Polymerization
Metal Contamination Cobalt (Easily removed/Bio-tolerated at trace levels)Copper (Cytotoxic, difficult removal)None
End-Group Cobalt/HydrogenHalogen (Br/Cl)Inert/Uncontrolled
Polydispersity (Đ) 1.1 – 1.31.05 – 1.2> 2.0
Monomer Compatibility High (Stabilized by Pyridine ring)Low (Pyridine poisons catalyst)High
Troubleshooting Guide
  • Problem: Reaction does not start (Induction period > 2 hours).

    • Cause: Residual Oxygen.

    • Solution: Increase Freeze-Pump-Thaw cycles. Ensure Argon is high purity.

  • Problem: Broad Polydispersity (Đ > 1.5).

    • Cause: "Pyridine Effect" overload. The pendant nicotinamide groups are competing too strongly for the Cobalt center, disrupting the equilibrium.

    • Solution: Increase temperature slightly (to 50°C) to shift the equilibrium toward the active radical, or increase the solvent volume to dilute the local concentration of pendant pyridines.

  • Problem: Low Conversion.

    • Cause: Catalytic Chain Transfer (CCT) side reaction.

    • Solution: This is common with methacrylates in CMRP. Ensure the [Co]:[Initiator] ratio is strictly maintained. Do not use excess Cobalt.

References

  • Debuigne, A., et al. "Cobalt-Mediated Radical Polymerization of N-Vinyl Amides." Chemistry – A European Journal, vol. 14, no. 13, 2008. Link

  • Wayland, B. B., et al. "Living Radical Polymerization of Acrylates by Organocobalt Porphyrin Complexes." Journal of the American Chemical Society, vol. 116, no. 17, 1994. Link

  • Detrembleur, C., et al. "Cobalt-Mediated Radical Polymerization: A Versatile Tool for Macromolecular Engineering." Progress in Polymer Science, vol. 34, no. 10, 2009. Link

  • Peng, C. H., et al. "Organo-Cobalt Complexes in Reversible-Deactivation Radical Polymerization."[5] The Chemical Record, vol. 21, no.[5] 12, 2021.[5] Link[5]

  • Tabatabaei, S. M., et al. "Template Polymerization: Molecularly Imprinted Polymers from Nicotinamide."[6] ResearchGate, 2025. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-allylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-allylnicotinamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in the synthesis of N-allylnicotinamide. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve reliable and optimal results in your experiments.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis of N-allylnicotinamide, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the N-allylnicotinamide synthesis can often be attributed to several critical factors. A systematic evaluation of your reaction parameters is the most effective approach to identify and resolve the issue.

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the nicotinamide nitrogen, which is necessary for its nucleophilic attack on the allyl halide. While various bases can be used, inorganic bases like potassium carbonate (K₂CO₃) are often effective and cost-efficient for this type of N-alkylation.[1] Stronger bases, such as sodium hydride (NaH), can also be employed but may increase the risk of side reactions if not used carefully. It is critical to use at least a stoichiometric equivalent of the base relative to nicotinamide. An excess of the base can be beneficial in driving the reaction to completion, but a large excess may lead to degradation of the product, especially at elevated temperatures.

  • Inappropriate Reaction Temperature: The reaction temperature directly influences the rate of the N-alkylation reaction. Insufficient heating will result in a sluggish and incomplete reaction. For many N-alkylation reactions of amides, heating is necessary to achieve a reasonable reaction rate. A good starting point is to conduct the reaction at a moderately elevated temperature (e.g., 50-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC).[1] However, excessively high temperatures can promote side reactions and decomposition of both the starting materials and the product.

  • Incorrect Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices for N-alkylation reactions as they can dissolve both the nicotinamide and the base, and they do not interfere with the nucleophilic substitution reaction.[2] The polarity of the solvent can also affect the rotational barriers of the amide bond in N,N-dialkylnicotinamides, which can have a subtle influence on the reaction environment.[3]

  • Moisture in Reaction Components: The presence of water in the reaction can have a detrimental effect on the yield. The base can be consumed by reacting with water, and the allyl halide can undergo hydrolysis. Therefore, it is essential to use anhydrous solvents and to dry the nicotinamide and the base before use.

Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize their formation?

The formation of multiple byproducts is a common issue. Identifying these impurities is the first step toward mitigating their formation.

  • Unreacted Nicotinamide: A persistent spot corresponding to the starting nicotinamide is a clear indication of an incomplete reaction. To address this, you can try increasing the reaction time, raising the temperature, or using a slight excess of the allyl halide and base. Monitoring the reaction progress by TLC is crucial to determine the optimal reaction time.[1]

  • O-allylnicotinamide (Side Product): Nicotinamide is an ambident nucleophile, meaning it has two nucleophilic sites: the amide nitrogen and the amide oxygen. While N-alkylation is generally favored, some O-alkylation can occur, leading to the formation of an imidate ester. The choice of the alkylating agent can influence the N- versus O-alkylation ratio. "Hard" alkylating agents tend to favor O-alkylation, while "soft" alkylating agents favor N-alkylation.[4] Allyl bromide is considered a relatively soft alkylating agent, which should favor the desired N-alkylation. To minimize O-alkylation, you can ensure the use of a soft alkylating agent and optimize the reaction conditions (e.g., solvent, temperature) to favor N-alkylation.

  • Dialkylation Product: Although less common for the amide nitrogen of nicotinamide due to steric hindrance and electronic effects, the possibility of dialkylation at the pyridine nitrogen cannot be entirely ruled out, especially if a large excess of the alkylating agent is used. Careful control of the stoichiometry of the reactants is key to avoiding this.

  • Hydrolysis of Allyl Bromide: If there is moisture in the reaction, allyl bromide can hydrolyze to allyl alcohol. This not only consumes the alkylating agent but can also introduce impurities into the reaction mixture. Using anhydrous conditions is the best way to prevent this.

Q3: I am struggling with the purification of N-allylnicotinamide. What is the most effective purification strategy?

Effective purification is essential to obtain N-allylnicotinamide of high purity. A multi-step approach is often the most successful.

  • Initial Work-up: After the reaction is complete, the first step is to remove the inorganic salts (e.g., potassium bromide) by filtration. The filtrate can then be concentrated under reduced pressure to remove the solvent.

  • Liquid-Liquid Extraction: The crude product can be dissolved in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), and washed with water to remove any remaining water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove any unreacted nicotinic acid that may have been present as an impurity in the starting material.

  • Column Chromatography: For high purity, column chromatography is the most effective method.[5][6] Silica gel is a suitable stationary phase. The choice of eluent (mobile phase) is critical for good separation. A good starting point for the eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased to elute the product. TLC analysis of the crude mixture with different solvent systems can help in determining the optimal eluent for column chromatography.[1][7]

  • Recrystallization: If the purified N-allylnicotinamide is a solid, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.[1] A suitable solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but readily soluble at an elevated temperature. A mixture of ethanol and water is often a good starting point for nicotinamide derivatives.[1]

Q4: How can I confirm the identity and purity of my synthesized N-allylnicotinamide?

Proper characterization is a critical final step to confirm the successful synthesis and purity of your product.

  • Thin-Layer Chromatography (TLC): As mentioned, TLC is an indispensable tool for monitoring the reaction progress and assessing the purity of the final product.[1] A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for structural elucidation.[8][9][10] The ¹H NMR spectrum should show characteristic signals for the allyl group (protons on the double bond and the CH₂ group attached to the nitrogen) and the protons of the nicotinamide ring. The integration of these signals should correspond to the number of protons in the molecule. ¹³C NMR will show the corresponding carbon signals. Comparing the obtained spectra with literature values or predicted spectra will confirm the structure.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, which is a crucial piece of evidence for confirming its identity.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of N-allylnicotinamide should show characteristic absorption bands for the amide C=O stretch, N-H stretch (if any unreacted starting material is present), and C=C stretch of the allyl group.[11]

Frequently Asked Questions (FAQs)

Q: What is the general reaction mechanism for the synthesis of N-allylnicotinamide?

A: The synthesis of N-allylnicotinamide from nicotinamide and an allyl halide (e.g., allyl bromide) proceeds via a nucleophilic substitution reaction. The base (e.g., K₂CO₃) deprotonates the amide nitrogen of nicotinamide, making it a more potent nucleophile. This nucleophilic nitrogen then attacks the electrophilic carbon of the allyl halide, displacing the halide ion and forming the N-C bond.

Q: Can I use other allylating agents besides allyl bromide?

A: Yes, other allyl halides such as allyl chloride or allyl iodide can also be used. Allyl iodide is generally more reactive than allyl bromide, which is more reactive than allyl chloride. The choice of halide may affect the reaction rate and conditions required.

Q: My N-allylnicotinamide product appears to be an oil, although I expected a solid. Is this normal?

A: The physical state of N-allylnicotinamide (solid or oil) can depend on its purity. Impurities can often prevent a compound from crystallizing. It is also possible that N-allylnicotinamide is a low-melting solid or an oil at room temperature. Purification by column chromatography should yield a purer product, which may then solidify upon standing or cooling.

Q: How should I store my purified N-allylnicotinamide?

A: N-substituted amides can be susceptible to hydrolysis, especially in the presence of acid or base.[12][13] It is recommended to store the purified N-allylnicotinamide in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.

Experimental Protocols

Protocol 1: Synthesis of N-allylnicotinamide

This protocol provides a general procedure for the synthesis of N-allylnicotinamide. Optimization of reaction time, temperature, and stoichiometry may be necessary.

Materials:

  • Nicotinamide

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinamide (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of DCM.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Dissolve the crude residue in DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allylnicotinamide.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-allylnicotinamide.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., Ethyl acetate/Hexane, 1:1 v/v)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Spot a small amount of the reaction mixture onto the baseline of a TLC plate using a capillary tube.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate from the chamber, mark the solvent front, and allow the plate to dry.

  • Visualize the spots under a UV lamp at 254 nm. The product, N-allylnicotinamide, should have a different Rf value than the starting material, nicotinamide.

Visualizations

Reaction Workflow

ReactionWorkflow Reactants Nicotinamide + Allyl Bromide + K₂CO₃ Reaction N-Alkylation in DMF (60-70 °C, 4-6h) Reactants->Reaction Workup Filtration & Solvent Removal Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure N-allylnicotinamide Purification->Product

Caption: General workflow for the synthesis of N-allylnicotinamide.

Potential Side Reactions

SideReactions cluster_main Main Reaction cluster_side Side Reactions Nicotinamide Nicotinamide N_Product N-allylnicotinamide (Desired Product) Nicotinamide->N_Product N-Alkylation O_Product O-allylnicotinamide Nicotinamide->O_Product O-Alkylation AllylBromide Allyl Bromide AllylBromide->N_Product AllylBromide->O_Product Hydrolysis_Product Allyl Alcohol AllylBromide->Hydrolysis_Product Hydrolysis (if H₂O is present) Base Base (K₂CO₃) Base->N_Product

Caption: Potential side reactions in N-allylnicotinamide synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Impact of Deviation
Base K₂CO₃ (1.5 eq)Effective and economical for deprotonation.Insufficient base: Low yield. Excess strong base: Product degradation.
Alkylating Agent Allyl bromide (1.2 eq)Good reactivity and favors N-alkylation.Insufficient: Incomplete reaction. Large excess: Potential for side reactions.
Solvent Anhydrous DMF or MeCNGood solubility for reactants, aprotic nature favors Sₙ2.Protic solvents: Can interfere with the reaction. Non-polar solvents: Poor solubility of nicotinamide.
Temperature 60-70 °CProvides sufficient activation energy without significant decomposition.Too low: Slow reaction rate, low yield. Too high: Increased side products and decomposition.
Reaction Time 4-6 hours (TLC monitored)Ensures completion of the reaction.Too short: Incomplete reaction. Too long: Potential for product degradation.

References

  • El-Sayed, M. A., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 150, 107689. [Link]

  • Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]

  • Savage, P. E., & Li, M. (1999). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 16(1), 47-57.
  • Li, Z., et al. (2023). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering, 8(11), 2631-2638. [Link]

  • LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • Zhao, G., et al. (2010). Use of TLC to monitor the progress of an enzymatic synthesis reaction. ResearchGate. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]

  • Goulaouic, C., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal. Retrieved from [Link]

  • Zhang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8763. [Link]

  • Sonders, M. S., & Lee, D. I. (1987). Solvent interactions with N, N-dialkylnicotinamides and their effects on rotational barriers. Journal of pharmaceutical sciences, 76(11), 845-849. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Tanimori, S. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 348-367. [Link]

  • Zhang, H., et al. (2016). Facile Synthesis of NaMN, NaAD and Derivatives. Remedy Publications LLC. Retrieved from [Link]

  • Sharma, S., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1365821. [Link]

  • Hrabinova, M., et al. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molbank, 2025(1), M1389. [Link]

  • Kumar, A., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35(10), 2395-2402. [Link]

  • Tot, A., et al. (2022). Synthetical procedure for obtaining nicotinamide bromides. ResearchGate. Retrieved from [Link]

  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Retrieved from [Link]

  • Ramirez, A., et al. (2023). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2023(2), M1629. [Link]

  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

  • Jacobson, M. K., & Jacobson, E. L. (1976). Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. Archives of biochemistry and biophysics, 175(2), 627-634. [Link]

  • Amer, A. M., et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2023). Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. ACS Omega, 8(2), 2248-2254. [Link]

  • Lynch, B. M. (1998). The Spectroscopic' and Physical Investigation of the Basification Reaction of N-alkyl Nicotinamide Bromides. StFX Scholar. Retrieved from [Link]

  • Kulkarni, M. V., et al. (2010). Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity. Journal of Basic and Clinical Pharmacy, 1(2), 81-86.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

  • Gardell, S. J., et al. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 66(24), 16731-16753. [Link]

  • Various Authors. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Krzek, J., & Stolarczyk, M. (2005). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions.
  • Angulo, J., & Nieto, P. M. (2011). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. International Journal of Molecular Sciences, 12(9), 5664-5681. [Link]

  • Li, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Polymer Chemistry, 10(16), 2054-2061. [Link]

  • Wang, Y., et al. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry, 23(16), 5898-5906. [Link]

  • van de Beek, M., et al. (2018). NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy. Metabolites, 8(4), 71. [Link]

  • Wang, Y., et al. (2019). Bromine-Radical-Mediated Site-Selective Allylation of C(sp3)–H Bonds. Organic Letters, 21(2), 488-491. [Link]

  • Anderson, B. D., et al. (2009). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics, 25(22), 2994-3000. [Link]

  • Various Authors. (2026, February 18). Unpacking Chemical Reactions: From Allyl Bromide to the Heart of Organic Synthesis. Retrieved from [Link]

  • Arjunan, V., et al. (2011). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 135-143. [Link]

  • PrepChem. (n.d.). Synthesis of N-Allyl-N-[2-methyl-3-(o-methyl-phenyl)-propyl]-pyrrolidinium bromide (Example 24). Retrieved from [Link]

Sources

Technical Support Center: N-allylnicotinamide (NANA) Polymer Micelles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation & Optimizing Colloidal Stability Doc ID: NANA-MIC-001 | Version: 2.4

Core Directive: The Physicochemical Paradox

Executive Summary for Senior Researchers: The aggregation of N-allylnicotinamide (NANA) polymer micelles is rarely a simple issue of hydrophobicity. It is typically driven by a "stacking-solvation" paradox. The nicotinamide moiety acts as a hydrotrope (increasing drug solubility) but simultaneously engages in strong


-

stacking
and intermolecular hydrogen bonding (amide-amide interactions). When combined with the hydrophobic allyl group, these forces can override the steric repulsion of the hydrophilic block (e.g., PEG), leading to secondary aggregation (bridging) or macroscopic precipitation.

The Solution Strategy: To prevent aggregation, you must decouple the micellization event from the inter-chain locking event. This requires strict control over Solvent Exchange Dynamics and Critical Water Content (CWC) thresholds.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for generating discrete, monodisperse micelles (


).
ParameterRecommended RangeMechanistic Rationale
Initial Solvent DMF or DMSOAprotic polar solvents disrupt the inter-chain H-bonding of the nicotinamide amide groups, preventing premature stacking.
Polymer Conc.

Above CMC, Below Overlap: High enough to drive assembly, low enough to prevent inter-micellar bridging during nucleation.
Water Addition Rate

(via Syringe Pump)
Kinetic Control: Rapid water addition triggers "spinodal decomposition" (uncontrolled precipitation). Slow addition allows thermodynamically stable "nucleation and growth."
Ionic Strength

(Initial)
High salt screens the hydration shell of the hydrophilic block (e.g., PEG), reducing steric stability. Avoid PBS during micellization.
Temperature

vs.

Protocol Dependent: If your polymer exhibits LCST behavior (common in N-substituted acrylamides), micellize below the transition temperature.

Standardized Protocol: Controlled Solvent Exchange

This protocol is designed to be self-validating. Do not proceed to the next step if the validation criteria are not met.

Phase A: Dissolution & Nucleation
  • Dissolution: Dissolve the NANA-copolymer in HPLC-grade DMF at

    
    .
    
    • Validation: Solution must be optically clear. Sonicate for 10 mins if necessary.

  • Filtration: Filter organic solution through a

    
     PTFE filter to remove dust/pre-aggregates.
    
  • Selective Solvation: Place the solution in a vial with magnetic stirring (approx. 500 RPM).

  • Titration (The Critical Step): Using a syringe pump, add deionized water (18.2 M

    
    ) at a rate of 1 mL/h  until the water content reaches 50% v/v .
    
    • Observation: The solution should turn slightly opalescent (Tyndall effect).

    • Validation: If visible white flakes appear, STOP . Your concentration is too high or the addition is too fast.

Phase B: Dialysis & Stabilization
  • Transfer: Transfer the 50:50 mixture into a dialysis membrane (MWCO 3.5 kDa).

  • Exchange 1: Dialyze against 1L of DI water for 2 hours.

  • Exchange 2: Replace water. Dialyze for 4 hours.

  • Exchange 3: Replace water. Dialyze overnight at

    
    .
    
  • Final Filtration: Filter the aqueous micelle solution through a

    
     PVDF filter.
    
Phase C: Characterization (Self-Validation)
  • DLS Check: Measure Hydrodynamic Diameter (

    
    ) and PDI.
    
    • Pass Criteria: Single peak, PDI

      
      .
      
    • Fail Criteria: Multiple peaks or PDI

      
       (Indicates secondary aggregation).
      

Troubleshooting Guide

Symptom 1: Macroscopic Precipitation (White Flakes)
  • Root Cause: The "Allyl" groups are crosslinking oxidatively or the hydrophobic interaction is too strong.

  • Immediate Fix: Add a reducing agent (e.g., DTT 1-2 mM) during the DMF stage to prevent disulfide or radical-mediated crosslinking if thiol impurities are present, or simply to act as a radical scavenger.

  • Process Adjustment: Lower the initial polymer concentration to

    
    .
    
Symptom 2: High PDI (> 0.3) / Multimodal Distribution
  • Root Cause: "Bridging Aggregation." Micelles are sticking together due to nicotinamide

    
    -
    
    
    
    stacking on the corona surface.
  • Immediate Fix: Sonicate for 5 minutes (bath sonicator) and re-filter.

  • Process Adjustment: Switch solvent to DMSO . DMSO interacts more strongly with nicotinamide than DMF, ensuring better separation of chains before water addition.

Symptom 3: Size Drift (Micelles grow over 24h)
  • Root Cause: Ostwald Ripening or weak core cohesion.

  • Immediate Fix: Store at

    
    .
    
  • Process Adjustment: If the allyl group is intended for crosslinking, perform the crosslinking (e.g., UV irradiation with initiator) immediately after micellization to lock the structure.

Visualizing the Logic (Workflow & Troubleshooting)

Diagram 1: The Controlled Micellization Workflow

This flowchart illustrates the critical decision points where aggregation typically occurs.

MicellizationWorkflow Start Start: NANA-Copolymer Solid Dissolve Dissolve in DMF/DMSO (2 mg/mL) Start->Dissolve Filter1 Filter (0.22 µm PTFE) Remove Dust/Seeds Dissolve->Filter1 WaterAdd Add Water (Syringe Pump) Rate: 1 mL/h Filter1->WaterAdd CheckOpalescence Check Opalescence (Tyndall Effect) WaterAdd->CheckOpalescence Precipitation Precipitation Observed? (White Flakes) CheckOpalescence->Precipitation Dialysis Dialysis (MWCO 3.5kDa) Remove Organic Solvent Precipitation->Dialysis No (Continue) Fail Fail: Aggregates Precipitation->Fail Yes (Stop) FinalFilter Final Filter (0.45 µm PVDF) Dialysis->FinalFilter DLS DLS Validation (PDI < 0.2?) FinalFilter->DLS Success Success: Stable Micelles DLS->Success Yes DLS->Fail No

Caption: Step-by-step workflow for NANA polymer micellization with integrated quality control checkpoints.

Diagram 2: Aggregation Mechanism & Troubleshooting

Understanding why aggregation happens helps in selecting the right fix.

AggregationLogic Root Aggregation Detected Type1 Macroscopic Precipitation Root->Type1 Type2 High PDI / Secondary Aggregates Root->Type2 Cause1 Cause: Fast Water Addition (Kinetic Trap) Type1->Cause1 Cause2 Cause: Pi-Pi Stacking (Nicotinamide) Type2->Cause2 Sol1 Solution: Use Syringe Pump (< 1 mL/h) Cause1->Sol1 Sol2 Solution: Change Solvent (DMSO) or Heat (50°C) Cause2->Sol2

Caption: Decision tree linking aggregation symptoms to physicochemical root causes and solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my NANA polymer dissolve in DMF but precipitate immediately upon adding water, even slowly? A: This indicates your polymer is too hydrophobic (the hydrophilic block, e.g., PEG, is too short relative to the NANA block). The "Critical Water Content" (CWC) is being reached too quickly.

  • Fix: Try the "Cosolvent Evaporation" method instead of dialysis. Dissolve in acetone/ethanol (if soluble), add dropwise to water, then evaporate the organic solvent. This often bypasses the kinetic traps of dialysis.

Q2: Can I use the allyl group to crosslink the micelles? A: Yes, that is a primary advantage of N-allylnicotinamide. You can use a radical initiator (e.g., AIBN or a photoinitiator) to crosslink the core after micelle formation.

  • Warning: Do not crosslink during formation. Form the micelle first, verify size by DLS, then crosslink. Crosslinking locks the structure and prevents dilution-induced disassembly.

Q3: How do I load hydrophobic drugs (e.g., Paclitaxel) without causing aggregation? A: Nicotinamide is an excellent hydrotrope. However, drug loading can disrupt the core packing.

  • Protocol: Co-dissolve the drug and polymer in the organic solvent (DMF). Ensure the drug:polymer ratio is

    
    . Higher loadings often destabilize the micelle, leading to precipitation.
    

References

  • Amphiphilic Copolymers Reduce Aggregation: Title: Amphiphilic Copolymers Reduce Aggregation of Unfolded Lysozyme More Effectively Than Polyethylene Glycol.[1] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Nicotinamide Functionalization: Title: Nicotinamide polymeric nanoemulsified systems: a quality-by-design case study for a sustained antimicrobial activity.[2] Source: PubMed Central. URL:[Link]

  • Polymeric Micelle Stability: Title: Polymeric micelle stability.[3][4][5][6][7][8][9][10] Source: Shoichet Lab / University of Toronto. URL:[Link]

  • Micelle Morphology & Aggregation: Title: New micellar morphologies from amphiphilic block copolymers: disks, toroids and bicontinuous micelles. Source: Royal Society of Chemistry (Polymer Chemistry). URL:[Link]

  • Direct Dissolution & Hydrotropes: Title: From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery.[11] Source: PMC (National Institutes of Health). URL:[Link]

Sources

Troubleshooting purification of N-(prop-2-en-1-yl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(prop-2-en-1-yl)pyridine-3-carboxamide

Introduction: Understanding Your Molecule

You are working with N-(prop-2-en-1-yl)pyridine-3-carboxamide (often referred to as N-allylnicotinamide). Before troubleshooting, we must understand the physicochemical "personality" of this molecule, which dictates its behavior during purification:

  • The Pyridine Core: This ring acts as a weak base (

    
    ). This is your primary handle for chemical purification (Acid/Base extraction).
    
  • The Amide Linker: It adds polarity and hydrogen-bonding capability, often leading to high viscosity oils rather than clean crystals if impurities are present.

  • The Allyl Group: While generally stable, it adds lipophilicity. It is susceptible to radical polymerization if distilled at high temperatures without inhibitors, or reduction if you attempt catalytic hydrogenation for other parts of a complex sequence.

This guide addresses the three most common support tickets we receive for this class of compounds: Persistent Oils , Silica Tailing , and Nicotinic Acid Contamination .

Module 1: The "Catch and Release" Protocol (Chemical Purification)

Issue: "I have run a column, but my product still contains starting material (Nicotinic acid) or is an impure oil."

Expert Insight: Chromatography should often be your second choice. Because your molecule contains a basic pyridine nitrogen, you can utilize a pH-switch extraction to isolate it from non-basic impurities and amphoteric byproducts (like unreacted Nicotinic acid) without running a column.

The Logic:

  • pH < 2: The pyridine ring protonates (becomes cationic/water-soluble).

  • pH > 9: The pyridine ring deprotonates (becomes neutral/organic-soluble).

  • Nicotinic Acid Impurity: At pH > 9, it exists as a carboxylate anion (water-soluble) and will not extract into the organic layer, effectively separating it from your product.

Protocol 1.0: Acid-Base Purification Workflow
StepActionPhase BehaviorChemical Logic
1 Dissolve crude oil in EtOAc (or DCM).Organic Phase Solubilizes product + impurities.
2 Extract with 1M HCl (3x).Aqueous Phase Product protonates (

) and moves to water. Non-basic impurities stay in Organic.
3 Discard the Organic Layer.--Removes neutral organic byproducts.
4 Basify Aqueous layer with 2M NaOH or Na₂CO₃ to pH ~10.Aqueous Phase Product neutralizes (

). Nicotinic acid becomes anionic (

) and stays in water.
5 Extract Aqueous with DCM (3x).Organic Phase Product moves back to organic. Impurities stay in water.
6 Dry (Na₂SO₄) and concentrate.[1][2]Solid/Oil Yields chemically pure base.[3]

Visualization: The Separation Logic

CatchAndRelease Start Crude Mixture (Product + Nicotinic Acid + Non-basics) AcidWash Add 1M HCl Partition Start->AcidWash LayerSep1 Layer Separation AcidWash->LayerSep1 OrgLayer1 Organic Layer (Non-basic impurities) LayerSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH 1) (Product-H+ & Nicotinic Acid-H+) LayerSep1->AqLayer1 Keep Basify Basify to pH 10 (NaOH) AqLayer1->Basify LayerSep2 Extract with DCM Basify->LayerSep2 AqLayer2 Aqueous Layer (pH 10) (Nicotinic Acid as Carboxylate Anion) LayerSep2->AqLayer2 Discard (Contains Acid Impurity) OrgLayer2 Organic Layer (Neutral Product) LayerSep2->OrgLayer2 Keep Final Pure Product N-(prop-2-en-1-yl)pyridine-3-carboxamide OrgLayer2->Final

Caption: Figure 1. Chemoselective "Catch and Release" strategy exploiting the basicity of the pyridine ring and acidity of the nicotinic acid impurity.

Module 2: Chromatography Troubleshooting

Issue: "The product streaks/tails on the TLC plate and column, making separation impossible."

Expert Insight: Pyridine derivatives are notorious for interacting with the acidic silanol groups (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) on silica gel. This acts like a secondary retention mechanism, causing "tailing" (broad, smeared peaks).
Troubleshooting Checklist
  • Q: Did you add a modifier?

    • A: You must use a basic modifier. Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1). The TEA blocks the silanol sites, allowing the pyridine product to elute as a sharp band.

  • Q: Is your product decomposing?

    • A: If you see a spot at the baseline that grows over time, your product might be reacting with the silica (rare for this amide, but possible). Switch to Neutral Alumina stationary phase if TEA-neutralized silica fails.

Module 3: Crystallization & Solid State Issues

Issue: "The product is an oil and won't solidify."

Expert Insight: N-alkyl nicotinamides often have low melting points (often 40–80 °C range) or form supercooled oils due to the flexibility of the allyl chain disrupting crystal packing.

Protocol 3.0: Inducing Crystallization
  • The Scratch Technique: Dissolve the oil in a minimum amount of Diethyl Ether or TBME (tert-butyl methyl ether). Cool to 0°C. Scratch the side of the flask with a glass rod. The friction creates nucleation sites.

  • Solvent Trituration:

    • Add Hexane or Pentane to the oil until it turns cloudy.

    • Stir vigorously (high RPM) for 1-2 hours. The shear force often converts the oil into a solid.

  • Seed Crystals: If you have any solid from a previous batch (even impure), add a speck to the oil.

  • High-Vac Drying: Sometimes "oils" are just solids depressed by 5% residual solvent. Keep the sample under high vacuum (< 1 mbar) at 40°C for 4 hours.

Module 4: Spectroscopic Verification

Issue: "How do I confirm I have the right structure and not an isomer?"

Data Table: Key NMR Signals (CDCl₃) Use this to validate your fraction.

Proton (H)Approx. Shift (ppm)MultiplicityDiagnostic Value
Pyridine H-2 9.0 - 9.1Singlet (d)Most deshielded, confirms pyridine ring.
Pyridine H-6 8.7 - 8.8DoubletAdjacent to Nitrogen.
Amide NH 6.5 - 7.5BroadExchangeable (disappears with D₂O).
Allyl -CH= 5.8 - 6.0MultipletCharacteristic internal vinyl proton.
Allyl =CH₂ 5.1 - 5.3Doublet of DoubletsTerminal vinyl protons (distinctive splitting).
Allyl -CH₂-N 4.0 - 4.2Triplet/MultipletConnects allyl to amide.

FAQ: Rapid Fire Support

Q: Can I distill this compound? A: Use caution. The allyl group can polymerize at high temperatures (>150°C). If you must distill, use Kugelrohr distillation under high vacuum to keep the temperature as low as possible.

Q: My yield is low after the "Catch and Release" workup. A: The partition coefficient might be tricky if your aqueous layer is too large. Saturate the aqueous layer with NaCl (brine) before the final extraction into DCM. This "salting out" effect forces the organic product out of the water.

Q: Can I use catalytic hydrogenation to purify it? A: NO. Standard Pd/C hydrogenation will reduce the allyl double bond to a propyl group, destroying your specific molecule.

References

  • BenchChem. (2025).[4][5] Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Retrieved from 4

  • University of Rochester, Dept. of Chemistry. (n.d.). Purification Tips and Tricks: Recrystallization and Oiling Out. Retrieved from 6

  • LookChem. (n.d.). Purification of Pyridine and Derivatives. Retrieved from 7

  • Arkivoc. (2020).[2][8] Synthesis of novel pyridine and pyrimidine derivatives. (Demonstrates standard workup/column conditions for similar amides). Retrieved from 2

Sources

Controlling molecular weight distribution in N-allylnicotinamide polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Allylnicotinamide (N-AN) Polymerization

Executive Summary: The Allylic Challenge

Polymerizing N-allylnicotinamide (N-AN) presents a distinct kinetic challenge compared to standard acrylamides. The core issue is degradative chain transfer . The allylic hydrogen atoms (adjacent to the double bond) are easily abstracted by propagating radicals. This creates a resonance-stabilized allylic radical that is too stable to re-initiate polymerization efficiently, effectively terminating the chain.

To control Molecular Weight (MW) and achieve low Dispersity (Đ < 1.3), you cannot rely on conventional free radical polymerization (FRP). You must transition to Reversible Deactivation Radical Polymerization (RDRP) , specifically tailored for "Less Activated Monomers" (LAMs).

Strategic Framework: The Mechanism of Control

To troubleshoot effectively, you must visualize the competition between propagation and termination.

Pathway Logic Diagram

The following diagram illustrates the kinetic competition. Your goal is to maximize the "RAFT Equilibrium" loop and minimize the "Degradative Transfer" exit path.

NAN_Polymerization_Mechanism Initiator Initiator (I•) PropRadical Propagating Radical (Pn•) Initiator->PropRadical Initiation Monomer N-AN Monomer PropRadical->PropRadical Propagation (+ Monomer) AllylRadical Stable Allyl Radical (TERMINATION) PropRadical->AllylRadical H-Abstraction (Degradative Transfer) RAFT_Agent RAFT Agent (Xanthate/Dithiocarbamate) PropRadical->RAFT_Agent Addition Dormant Dormant Polymer (Pn-CTA) RAFT_Agent->Dormant Fragmentation Dormant->PropRadical Re-activation

Caption: Kinetic competition in N-AN polymerization. Red dashed line represents the degradative pathway that broadens MWD; the Green loop represents the RAFT control mechanism.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users attempting to target specific molecular weights (Mn).

Scenario A: "I am getting only oligomers (low MW) and no solid polymer."

Root Cause: Degradative Chain Transfer is dominating Propagation.[1] Technical Insight: The rate constant for chain transfer to monomer (


) is high for allyl monomers. In standard FRP, this limits the Degree of Polymerization (

) to

.

Corrective Action:

  • Switch to RAFT/MADIX: You must use a Chain Transfer Agent (CTA) specifically designed for unconjugated monomers (LAMs).

    • Do NOT use: Trithiocarbonates or Dithioesters (these are too stable for allyl radicals).

    • USE:O-ethyl xanthates or Dithiocarbamates . These have unstable intermediates that force the radical to fragment back to the propagating chain rather than stabilizing.

  • Lewis Acid Complexation: Add Zinc Chloride (

    
    ) or Lithium Perchlorate (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5][6] The Lewis acid complexes with the amide carbonyl and the pyridine nitrogen. This withdraws electron density, activating the double bond (

      
       increases) and making the allylic hydrogens less acidic (
      
      
      
      decreases).
    • Warning: The nicotinamide pyridine ring is a strong ligand. You may need >1 equivalent of Lewis Acid relative to monomer to ensure the vinyl group is activated.

Scenario B: "My Dispersity (Đ) is broad (> 1.6) despite using RAFT."

Root Cause: Slow initiation or poor CTA choice. Technical Insight: If the CTA exchange constant (


) is too low, the polymerization behaves like free radical polymerization.

Corrective Action:

  • Check CTA "R" Group: The R-group of your RAFT agent must be a better leaving group than the N-AN propagating radical. Since N-AN radicals are unstable (reactive), you need a highly stable R-group radical (e.g., cyanoisopropyl or tertiary butyl).

  • Increase Initiator Concentration: Unlike standard RAFT (where [CTA]/[I] is ~10:1), allyl monomers often require a lower ratio (e.g., [CTA]/[I] ~ 2:1 or 3:1) because the "degradative" events consume radicals. You need a higher flux of radicals to sustain the reaction.

Scenario C: "The reaction solution turns dark/brown and viscosity doesn't change."

Root Cause: Retardation or Pyridine-Metal Complex precipitation. Technical Insight: If using copper-mediated polymerization (ATRP), the pyridine ring in N-AN will poison the catalyst by displacing the ligand.

Corrective Action:

  • Avoid ATRP: Standard ATRP is incompatible with nicotinamide moieties without protecting groups. Stick to RAFT (metal-free).

  • Solvent Selection: N-AN is polar. Use DMSO or DMF. Avoid non-polar solvents which cause phase separation of the growing polar chain, leading to heterogeneous polymerization and broad MWD.

Validated Experimental Protocol

Protocol: RAFT Polymerization of N-Allylnicotinamide targeting


 = 15,000  g/mol .

Reagents:

  • Monomer: N-allylnicotinamide (Recrystallized).

  • CTA: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane or DMSO (if solubility is an issue).

Stoichiometry Table:

ComponentMolar EqFunctionNotes
Monomer (N-AN) 100ReactantTarget DP = 100
CTA (Xanthate) 1Control AgentDefines theoretical Mn
Initiator (AIBN) 0.3 - 0.5Radical SourceHigher load needed for allyl monomers

Step-by-Step Workflow:

  • Preparation: Dissolve N-AN (1.0 g, 6.1 mmol) and Xanthate CTA (0.061 mmol) in DMSO (3.0 mL).

  • Initiator Addition: Add AIBN (0.02 mmol). Note the high [I] relative to CTA compared to styrene polymerization.

  • Degassing (Critical): Perform 4 freeze-pump-thaw cycles. Oxygen is a radical scavenger and will induce an induction period that broadens MWD.

  • Polymerization: Immerse in an oil bath at 70°C for 24 hours.

    • Why 70°C? Allyl propagation has a high activation energy. Lower temperatures (<60°C) often result in negligible conversion.

  • Quenching: Cool rapidly in liquid nitrogen and expose to air.

  • Purification: Precipitate into cold diethyl ether (or acetone/hexane mix depending on solubility). Repeat twice to remove unreacted monomer.[5]

Data Interpretation: What Good Looks Like

When analyzing your GPC/SEC traces, use this reference table to grade your polymer quality.

ParameterExcellent ControlAcceptableFailed Experiment
Dispersity (Đ) 1.15 - 1.251.25 - 1.40> 1.50
Conversion 60 - 80%40 - 60%< 20% (Retardation)
GPC Trace Shape Unimodal, SymmetricSlight tailing (low MW side)Bimodal or broad shoulder

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3] Australian Journal of Chemistry. Link

  • Kavitha, A. A., & Singha, N. K. (2007). RAFT Polymerization of N-Isopropylacrylamide and N-Vinylcaprolactam Using Xanthate-Based Chain Transfer Agents. Macromolecules. Link

    • Relevance: Establishes the necessity of Xanthates (MADIX) for controlling unconjugated nitrogen-containing monomers similar to N-AN.
  • Harrisson, S., et al. (2011). RAFT polymerization of vinyl esters: Synthesis and applications. Polymer.[1][2][3][4][7][8][9][10][11][12] Link

    • Relevance: Provides the foundational theory for "Less Activated Monomers" (LAMs) which includes allyl species.
  • Grande, D., et al. (2019). Controlled Radical Polymerization of Allyl Monomers: Challenges and Opportunities. European Polymer Journal. Link

    • Relevance: Direct discussion of degradative chain transfer suppression in allyl monomers.

Sources

Validation & Comparative

A Researcher's Guide to the FTIR Spectral Analysis of N-allylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-allylnicotinamide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a nuanced understanding of the molecule's vibrational characteristics. We will explore the causality behind experimental choices, establish a self-validating analytical framework through comparative analysis, and ground our findings in authoritative spectroscopic principles.

Introduction: The Significance of N-allylnicotinamide and FTIR's Role

N-allylnicotinamide is a derivative of nicotinamide (Vitamin B3), a fundamental component of coenzymes like NAD and NADP. The introduction of the allyl group (-CH₂-CH=CH₂) opens avenues for its use as a monomer in polymer synthesis, a cross-linking agent, or as a precursor for more complex pharmaceutical compounds. Given these applications, rapid and reliable characterization is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful first-line analytical technique for this purpose.[1] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1][2] For N-allylnicotinamide, FTIR allows for the unambiguous confirmation of its synthesis by identifying the key functional groups: the secondary amide, the pyridine ring, and the newly introduced allyl group.

Foundational Principles: Understanding the Vibrational Landscape

An FTIR spectrum plots infrared light absorbance or transmittance against wavenumber (cm⁻¹). Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend.[3][4] For N-allylnicotinamide, we are primarily interested in the vibrational signatures of three distinct moieties.

  • The Amide Group (-CONH-): Secondary amides display several characteristic bands. The most prominent are the Amide I band (primarily C=O stretching) and the Amide II band (a mix of N-H bending and C-N stretching).[5][6] Their positions are sensitive to hydrogen bonding.

  • The Allyl Group (-CH₂-CH=CH₂): This group introduces several unique vibrations, including the C=C stretch, the =C-H stretches (at wavenumbers above 3000 cm⁻¹), and characteristic out-of-plane (oop) C-H bending modes.[7]

  • The Pyridine Ring: As an aromatic heterocycle, the pyridine ring exhibits a series of C-H and C=C/C=N stretching vibrations, as well as in-plane and out-of-plane bending modes that are diagnostic of its substitution pattern.[8][9]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like N-allylnicotinamide due to its minimal sample preparation and excellent reproducibility.[10][11][12] The methodology relies on an evanescent wave that penetrates a small distance into the sample, which is pressed against a high-refractive-index crystal (commonly diamond).[11][13]

Step-by-Step ATR-FTIR Workflow
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it measures the instrument and environmental baseline (e.g., atmospheric CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of N-allylnicotinamide powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (co-added to improve signal-to-noise ratio)

  • Post-Acquisition: Release the pressure arm, remove the sample, and clean the crystal thoroughly as described in Step 2.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 a1 Apply Powder Sample p2->a1 a2 Apply Consistent Pressure a1->a2 a3 Collect Sample Spectrum a2->a3 po1 Clean ATR Crystal a3->po1 po2 Process & Analyze Data po1->po2

ATR-FTIR experimental workflow diagram.

Spectral Interpretation: Deconstructing the N-allylnicotinamide Fingerprint

The FTIR spectrum of N-allylnicotinamide is a composite of absorptions from its constituent parts. A logical approach to interpretation involves analyzing the spectrum region by region, guided by the molecule's structure.

molecular_structure cluster_mol N-allylnicotinamide cluster_groups Key Functional Groups for FTIR N_allyl N-allyl nicotinamide nicotinamide N_allyl->nicotinamide amide bond fg2 Secondary Amide (C=O, N-H, C-N) N_allyl->fg2 fg3 Allyl Group (C=C, =C-H) N_allyl->fg3 fg1 Pyridine Ring (C=C, C=N, C-H) nicotinamide->fg1 nicotinamide->fg2

Sources

Technical Comparison: Hydrotropic Efficiency of N-Allylnicotinamide vs. Sodium Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing N-allylnicotinamide (N-ANA) and Sodium Salicylate (NaSal) as hydrotropic agents for solubilizing poorly water-soluble drugs (e.g., Paclitaxel, Progesterone). While both agents demonstrate "excellent" solubilization capacity (increasing solubility by 3–4 orders of magnitude), they operate through distinct molecular mechanisms. N-ANA relies on planar


-

stacking and hydrophobic interactions driven by its allyl group, whereas NaSal functions as an anionic hydrotrope forming micelle-like clusters.

For drug development professionals, the critical trade-off lies between efficiency and toxicity . NaSal is a commodity chemical with a well-defined but dose-limiting toxicity profile (salicylism). N-ANA, a derivative of Vitamin B3, offers a potentially more favorable safety profile based on its nicotinamide core, though it remains largely experimental in formulation contexts compared to the pharmacopeial status of salicylate.

Mechanistic Divergence: Stacking vs. Clustering

Hydrotropy is not a monolith; the mechanism depends heavily on the hydrotrope's structure.[1] Understanding this difference is vital for selecting the right agent for a specific solute.

N-Allylnicotinamide (N-ANA): The "Stacker"

N-ANA is a neutral (non-ionic) hydrotrope derived from nicotinamide. Its efficiency stems from two structural features:

  • Pyridine Ring: Facilitates

    
    -
    
    
    
    stacking interactions with aromatic drug molecules.
  • Allyl Group: Provides a specific hydrophobic "patch" that enhances interaction with lipophilic drugs without inducing micellization in the traditional surfactant sense.

The mechanism is often described as stepwise self-association . N-ANA molecules stack upon themselves and the drug, forming "sandwich" type complexes. This is thermodynamically driven by the exclusion of water from the hydrophobic planar surfaces.

Sodium Salicylate (NaSal): The "Clusterer"

NaSal is an anionic hydrotrope.[2] Unlike N-ANA, it is an electrolyte. At high concentrations (the "Minimum Hydrotropic Concentration" or MHC), NaSal molecules aggregate into micelle-like clusters .

  • Amphiphilic Anion: The salicylate ion has a hydrophobic benzene ring and a hydrophilic carboxylate/hydroxyl group.

  • Mechanism: It reduces the electrostatic repulsion between head groups and lowers the interfacial tension, effectively "salting-in" the solute.

Visualization of Molecular Interactions

HydrotropyMechanism cluster_NANA N-Allylnicotinamide (Stacking) cluster_NaSal Sodium Salicylate (Clustering) NANA N-ANA Monomer (Pyridine + Allyl) Stack Planar Stacking Complex (Drug intercalated) NANA->Stack Self-Association Drug1 Hydrophobic Drug (Aromatic) Drug1->Stack π-π Interaction Cluster Micelle-like Cluster (Anionic Aggregate) NaSal Salicylate Anion (Amphiphilic) NaSal->Cluster Aggregation > MHC Drug2 Hydrophobic Drug Drug2->Cluster Inclusion/Solubilization

Figure 1: Mechanistic distinction between the planar stacking of N-ANA and the anionic clustering of Sodium Salicylate.

Comparative Performance Analysis

The following data synthesizes experimental findings, specifically focusing on the solubilization of Paclitaxel (PTX) , a model Class IV drug (practically insoluble).

Solubilization Efficiency Data
ParameterN-Allylnicotinamide (N-ANA)Sodium Salicylate (NaSal)N,N-Diethylnicotinamide (Reference)
Solute Paclitaxel (PTX)Paclitaxel (PTX)Paclitaxel (PTX)
Intrinsic Solubility (

)
~0.3

g/mL
~0.3

g/mL
~0.3

g/mL
Max Solubility (

)
> 1.0 mg/mL (at 3.5 M)~5.5 mg/mL (at 3.5 M)~39.0 mg/mL (at 3.5 M)
Enhancement Factor ~3,300x~18,000x~130,000x
Thermodynamic Driver Entropy (

)
Entropy (

)
Entropy (

)
Viscosity Impact ModerateHighModerate

Key Insight: While N-ANA is effective, Sodium Salicylate often shows higher solubilization capacity on a molar basis for certain drugs due to the ionic strength contribution and cluster formation. However, N,N-diethylnicotinamide (NNDENA) generally outperforms both, suggesting that dialkyl substitution on the amide nitrogen is optimizing the "hydrophobic patch" more effectively than the single allyl group on N-ANA.

Thermodynamic Parameters

Hydrotropic solubilization for both agents is characteristically endothermic (


) and entropy-driven  (

).
  • Interpretation: The solubilization is not driven by bond formation (which would be exothermic) but by the disordering of the water structure surrounding the hydrophobic drug. The hydrotrope breaks the "ice-like" water cages, increasing system randomness.

Experimental Protocol: Phase Solubility Study

To objectively compare these agents in your own lab, use this self-validating protocol. This method minimizes artifacts caused by the high viscosity and UV interference typical of hydrotropic solutions.

Protocol Workflow

Protocol cluster_QC Quality Control Checks Start Excess Drug Addition Mix Equilibration (37°C, 24-48h) Start->Mix Filter Filtration (0.22/0.45 µm) Mix->Filter Dilute Dilution (Prevent Precipitation) Filter->Dilute QC1 Check Filter Adsorption Filter->QC1 Analyze HPLC/UV Analysis (Interference Check) Dilute->Analyze QC2 Blank Correction (Hydrotrope Absorbance) Analyze->QC2

Figure 2: Validated workflow for phase solubility studies with critical QC checkpoints.

Step-by-Step Methodology
  • Preparation: Prepare aqueous solutions of N-ANA and NaSal at increasing concentrations (e.g., 0.5M, 1.0M, 2.0M, 3.0M, 4.0M).

  • Saturation: Add excess drug (e.g., 50 mg) to 10 mL of each hydrotropic solution in screw-capped glass vials.

  • Equilibration: Shake at constant temperature (typically 25°C or 37°C) for 24–48 hours.

    • Validation: Ensure solid drug is still visible after 48 hours. If not, add more drug and re-equilibrate.

  • Filtration: Filter samples using a 0.45

    
    m PVDF or Nylon syringe filter.
    
    • Pre-saturation: Discard the first 2-3 mL of filtrate to saturate the filter membrane and prevent drug loss.

  • Dilution: Immediately dilute the filtrate with the mobile phase (for HPLC) or water (for UV) to prevent precipitation upon cooling or shock.

  • Quantification:

    • Crucial Step: Hydrotropes (especially NaSal) absorb strongly in the UV region. You must use HPLC to separate the hydrotrope peak from the drug peak, or use a derivative spectrophotometric method if HPLC is unavailable. Simple UV absorbance will yield false positives.

Safety & Application Profile

For drug development, efficacy is meaningless without safety. This is the primary differentiator between the two agents.

Sodium Salicylate (NaSal)[4]
  • Status: USP/BP Pharmacopeial excipient.

  • Toxicity: Known NSAID toxicity.[3] High doses (required for hydrotropy) can lead to salicylism (tinnitus, nausea, vomiting) and metabolic acidosis.

  • Limitation: The concentrations required for hydrotropy (often 20-40% w/v) are generally too toxic for parenteral administration and palatable only in limited oral formulations.

  • Best Use: Topical formulations or low-concentration oral synergistic mixtures.

N-Allylnicotinamide (N-ANA)
  • Status: Experimental / Non-compendial.

  • Toxicity: Derived from Nicotinamide (Vitamin B3), which has a high safety ceiling (LD50 ~3.5 g/kg in rats). However, the allyl group introduces a reactive moiety. While likely safer than salicylate regarding acute metabolic toxicity, it lacks the extensive toxicological dossier of NaSal.

  • Advantage: Does not induce gastric irritation or coagulation issues associated with salicylates.

  • Best Use: Preclinical solubilization, IV formulations (pending specific tox studies), or as a structural template for synthesizing safer polymeric hydrotropes.

References

  • Lee, J., Lee, S. C., Acharya, G., Chang, C. J., & Park, K. (2003). Hydrotropic solubilization of paclitaxel: analysis of chemical structures for hydrotropic property. Pharmaceutical Research, 20(7), 1022–1030. Link

  • Rasool, A. A., Hussain, A. A., & Dittert, L. W. (1991). Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds. Journal of Pharmaceutical Sciences, 80(4), 387–393. Link

  • Sales, K. et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. Molecules, 26(14), 4186. Link

  • Booth, J. et al. (2012). Hydrotropic solubilization of lipophilic drugs for oral delivery: The effects of urea and nicotinamide. European Journal of Pharmaceutics and Biopharmaceutics, 82(1), 132-139. Link

  • Cui, Y. et al. (2010).[4] Molecular dynamics simulations of hydrotropic solubilization and self-aggregation of nicotinamide. Journal of Pharmaceutical Sciences, 99(11), 4431-4441. Link

Sources

A Comparative Guide to the Thermal Analysis of N-allylnicotinamide Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-allylnicotinamide and its Polymers

N-allylnicotinamide is a vinyl monomer derived from nicotinamide, a form of vitamin B3. The presence of the nicotinamide moiety suggests potential for biocompatibility and specific biological interactions, while the allyl group allows for polymerization into a range of macromolecular structures. As with any new polymer system, a thorough understanding of its thermal properties is paramount for predicting its processing conditions, stability, and end-use performance. Thermal analysis techniques like DSC and TGA are indispensable tools in this characterization process.[1][2]

This guide will provide a comparative analysis of the expected thermal properties of N-allylnicotinamide polymers, drawing parallels with structurally similar polyamides and vinyl polymers. We will also detail the experimental protocols for conducting DSC and TGA to empower researchers in their own investigations.

The Core of Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in polymer characterization, providing complementary information about a material's thermal stability and transitions.[1][3]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique is instrumental in identifying:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] This is a critical parameter for determining a material's upper service temperature.

  • Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt.

  • Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

  • Enthalpy of Transitions: The amount of energy absorbed or released during melting or crystallization, which can be used to determine the degree of crystallinity.[6]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] TGA is primarily used to determine:

  • Thermal Stability: The temperature at which a polymer begins to decompose.

  • Degradation Profile: The kinetics and mechanism of thermal decomposition.

  • Compositional Analysis: The amount of volatile components, additives, and fillers in a polymer sample.[1]

The combination of DSC and TGA provides a comprehensive thermal profile of a polymer, which is essential for material selection and process optimization.[2]

Comparative Thermal Properties of N-allylnicotinamide Polymers

While specific experimental data for poly(N-allylnicotinamide) is not widely published, we can infer its likely thermal behavior by comparing it to related polymer systems.

Expected Glass Transition Temperature (Tg)

The Tg of a polymer is influenced by factors such as chain stiffness, intermolecular forces, and the size of side groups. For poly(N-allylnicotinamide), the bulky and polar nicotinamide side group is expected to significantly restrict chain mobility, leading to a relatively high Tg compared to simple vinyl polymers like polyethylene. The presence of hydrogen bonding opportunities via the amide group could further increase the Tg.

We can draw comparisons to other polymers with bulky side groups. For instance, poly(1-adamantyl acrylate) exhibits a very high Tg of 133 °C due to its bulky adamantyl group.[7] While the nicotinamide group is different, its size and polarity suggest a Tg that could be in a similar range or potentially higher than that of polymers with less bulky or less polar side groups.

Expected Thermal Stability (Td)

The thermal stability of poly(N-allylnicotinamide), as determined by TGA, will be largely dependent on the strength of the bonds in the polymer backbone and the stability of the nicotinamide side group. Polyamides, which also contain amide linkages, generally exhibit good thermal stability.[8][9] For example, some nicotinamide-based poly(ether amide)s show 10% weight loss temperatures above 500°C in a nitrogen atmosphere.[8]

The decomposition of poly(N-allylnicotinamide) might proceed through several pathways, including chain scission of the vinyl backbone and degradation of the nicotinamide side group. The thermal degradation of aliphatic polyamides often involves scission of the bond in the beta position to the carbonyl group.[10] A similar mechanism could be at play in the degradation of poly(N-allylnicotinamide).

Summary of Expected Thermal Properties
PropertyExpected Behavior for Poly(N-allylnicotinamide)Comparative Polymers and Rationale
Glass Transition (Tg) Relatively highBulky, polar nicotinamide side group restricts chain mobility. Potential for hydrogen bonding. Comparison to polymers with large side groups like poly(1-adamantyl acrylate).[7]
Thermal Stability (Td) Good thermal stabilityPresence of stable aromatic nicotinamide ring and amide linkage. Comparison to nicotinamide-based polyamides.[8]
Crystallinity Likely amorphousThe bulky and irregularly shaped side group may hinder regular chain packing and crystallization.

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data, it is crucial to follow standardized experimental procedures for DSC and TGA.

DSC Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the dry N-allylnicotinamide polymer into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg and any potential melting point (e.g., 200°C) at a rate of 10°C/min. This scan is used to erase the polymer's previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature.

    • Second Heating Scan: Heat the sample again at 10°C/min to a temperature above its Tg. The Tg is determined from this second heating scan to ensure it is a property of the material itself and not an artifact of its processing history.[5]

  • Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

TGA Experimental Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the dry N-allylnicotinamide polymer into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with a selected atmosphere (e.g., nitrogen or air) at a flow rate of 50-100 mL/min.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Analysis:

    • Determine the onset temperature of decomposition (Td), often taken as the temperature at which 5% weight loss occurs.

    • Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

    • Determine the percentage of residual mass at the end of the experiment.

Visualization of Key Concepts

To aid in the understanding of the material and the experimental workflow, the following diagrams are provided.

G cluster_Monomer N-allylnicotinamide Monomer cluster_Polymer Polymerization cluster_Analysis Thermal Analysis cluster_Properties Material Properties Monomer N-allylnicotinamide Initiator Initiator Monomer->Initiator Reacts with Polymer Poly(N-allylnicotinamide) Initiator->Polymer Forms DSC DSC Analysis Polymer->DSC Analyzed by TGA TGA Analysis Polymer->TGA Analyzed by Tg Glass Transition (Tg) DSC->Tg Determines Td Decomposition Temp (Td) TGA->Td Determines

Caption: Conceptual workflow from monomer to thermal property analysis.

G start Start: Polymer Sample prep Sample Preparation (Weighing) start->prep dsc_setup DSC Instrument Setup (Inert Atmosphere) prep->dsc_setup tga_setup TGA Instrument Setup (Inert/Oxidative Atmosphere) prep->tga_setup dsc_run Run DSC Thermal Program (Heat-Cool-Heat) dsc_setup->dsc_run tga_run Run TGA Thermal Program (Heating Ramp) tga_setup->tga_run dsc_data Analyze DSC Data (Determine Tg) dsc_run->dsc_data tga_data Analyze TGA Data (Determine Td) tga_run->tga_data end End: Thermal Profile dsc_data->end tga_data->end

Caption: Experimental workflow for DSC and TGA of polymers.

Conclusion

The thermal analysis of N-allylnicotinamide polymers is a critical step in their development for various applications. By employing DSC and TGA, researchers can gain fundamental insights into the material's glass transition, thermal stability, and overall performance characteristics. While direct experimental data on this specific polymer is still emerging, a comparative approach with related polymer families provides a strong predictive foundation. The detailed protocols and conceptual workflows presented in this guide offer a robust starting point for the comprehensive thermal characterization of these promising new materials.

References

  • ResearchGate. (n.d.). Nicotinamide-based poly(ether amide)s: A novel type of soluble thermally stable polyamides. Retrieved from [Link]

  • Al-Rawi, Z. T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17298.
  • ResearchGate. (n.d.). Synthesis and characterization of nicotinamide coordinated metal carbonyl complexes. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine. Molecules, 17(8), 9872-9889.
  • ResearchGate. (n.d.). Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). Retrieved from [Link]

  • AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Material Characterization of Polymers by Methods of Thermal Analysis. Retrieved from [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of nicotinamide polymorphs by differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis (TGA, DTA, and DSC) of the polymer nanocomposite. Retrieved from [Link]

  • Cysewska, M., et al. (2021).
  • DergiPark. (n.d.). Synthesis and Characterization of the Nicotinamide-Acetylsalicylato Complexes of Co(II), Ni(II), Cu(II). Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and TGA Thermal properties, crystallinity of polymer samples table. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved from [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

  • PLOS. (n.d.). Characterization and mutational analysis of a nicotinamide mononucleotide deamidase from Agrobacterium tumefaciens showing high thermal stability and catalytic efficiency. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. Retrieved from [Link]

  • MDPI. (n.d.). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Glass transition temperature and thermal degradation of N-2-acryloyloxyethyl phthalimide copolymers. Retrieved from [Link]

  • Research and Reviews. (n.d.). Synthesis, Spectral and Thermal Characterization of Some Azo-Polymers Containing Acrylate Derivatives. Retrieved from [Link]

  • Oak Ridge National Laboratory. (n.d.). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity Assessment of N-allylnicotinamide and Other Hydrotropes in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the cytotoxic profiles of N-allylnicotinamide and other common hydrotropic agents used in pharmaceutical formulations. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to make informed decisions when selecting hydrotropes for drug development.

Introduction: The Double-Edged Sword of Hydrotropy

Hydrotropes are a class of water-soluble organic compounds that dramatically enhance the aqueous solubility of poorly soluble solutes.[1][2] This property makes them invaluable in pharmaceutical sciences for formulating drugs with low water solubility, a critical challenge in drug development.[1][3] Unlike traditional co-solvents or surfactants, hydrotropes do not require chemical modification of the drug molecule or the formation of emulsion systems.[4]

However, the introduction of any excipient into a formulation necessitates a thorough evaluation of its potential toxicity. An ideal hydrotrope should effectively increase drug solubility without imparting its own cytotoxic effects. This guide focuses on N-allylnicotinamide, a derivative of nicotinamide (a form of vitamin B3), and compares its cytotoxicity against established hydrotropes like nicotinamide, urea, and sodium salicylate.[1][5]

The central challenge is to balance the solubilizing benefit with the potential for cellular harm. A hydrotrope that enhances drug delivery at the cost of cell viability is ultimately counterproductive. Therefore, a multi-faceted approach to cytotoxicity assessment is not just recommended; it is essential.

The Rationale for a Multi-Parametric Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxicity. A robust assessment relies on a battery of tests that probe different aspects of cellular health. This guide details three complementary assays chosen to provide a comprehensive view of potential toxic mechanisms:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a primary indicator of overall cell viability and proliferation.[6][7]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[8][9]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells by detecting the externalization of phosphatidylserine and loss of membrane integrity.[10][11][12]

By combining these assays, we can distinguish between cytostatic effects (inhibition of proliferation), cytotoxic effects leading to membrane rupture (necrosis), and programmed cell death (apoptosis).

Comparative Cytotoxicity Profiles

The selection of a hydrotrope should be guided by empirical data. The following table summarizes representative cytotoxicity data (expressed as IC50 values) for N-allylnicotinamide and its alternatives against a standard human cell line (e.g., HepG2, a liver carcinoma line often used in toxicology).[13]

HydrotropeAssayIC50 (mM) [Hypothetical Data]Primary Cytotoxic Mechanism Inferred
N-allylnicotinamide MTT50Moderate impact on metabolic activity
LDH>100Low induction of membrane damage
Annexin V/PI75Induction of apoptosis at higher concentrations
Nicotinamide MTT>200Very low impact on metabolic activity[14][15][16]
LDH>200Minimal induction of membrane damage
Annexin V/PI>200Low pro-apoptotic activity
Urea MTT150Mild impact on metabolic activity
LDH>200Low induction of membrane damage
Annexin V/PI180Low pro-apoptotic activity
Sodium Salicylate MTT25Significant impact on metabolic activity
LDH40Induction of membrane damage
Annexin V/PI30Induction of apoptosis/necrosis
Vehicle Control (Media) AllN/ABaseline
Positive Control (e.g., Doxorubicin) All<0.01Potent induction of apoptosis and necrosis

Note: The data presented are for illustrative purposes and should be confirmed experimentally.

Interpretation: Based on this hypothetical data, Nicotinamide exhibits the most favorable cytotoxicity profile, with very high IC50 values across all assays. N-allylnicotinamide shows moderate cytotoxicity, primarily impacting metabolic function and inducing apoptosis at higher concentrations. Sodium Salicylate is the most cytotoxic of the alternatives, significantly affecting cell viability and membrane integrity at lower concentrations.

Experimental Design and Workflow

A rigorous and standardized experimental workflow is crucial for generating reproducible and reliable data.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_assay Phase 3: Multi-Parametric Assessment cluster_analysis Phase 4: Data Analysis A Select & Culture Cell Line (e.g., HepG2) C Seed Cells in 96-Well Plates A->C B Prepare Hydrotrope Stock Solutions (N-allylnicotinamide & Alternatives) D Treat Cells with Serial Dilutions of Hydrotropes for 24-48h B->D C->D Allow Adhesion E Assay 1: MTT for Metabolic Activity D->E Endpoint 1 F Assay 2: LDH for Membrane Integrity D->F Endpoint 2 G Assay 3: Annexin V/PI for Apoptosis D->G Endpoint 3 H Spectrophotometric & Flow Cytometry Reading E->H F->H G->H I Calculate % Viability & Determine IC50 Values H->I J Comparative Analysis & Mechanism Interpretation I->J

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and laboratory conditions.

Protocol 1: MTT Metabolic Activity Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., HepG2)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][17]

  • Plate reader capable of measuring absorbance at 570 nm[17][18]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7][17] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6][7]

  • Treatment: Prepare serial dilutions of N-allylnicotinamide and alternative hydrotropes in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells for vehicle control (medium only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[6][7][17]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measurement: Shake the plate for 10-15 minutes in the dark to ensure complete solubilization.[7] Read the absorbance at 570 nm using a plate reader.[17]

Protocol 2: LDH Membrane Integrity Assay

This colorimetric assay quantitatively measures LDH, a stable enzyme released from the cytosol of cells with damaged plasma membranes.[8][9]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega, Cayman Chemical, or Abcam are recommended)

  • 96-well plates

  • Treated cell culture supernatants

  • Plate reader capable of measuring absorbance at ~490 nm[19]

Procedure:

  • Prepare Controls: On the same plate as the treated cells, prepare wells for:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with a lysis buffer (often provided in the kit, e.g., Triton X-100) to induce 100% cell death.[19]

    • Background Control: Medium only.[19]

  • Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[19]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction solution (containing substrate and dye) from the kit to each well with the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][19]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[8]

  • Measurement: Read the absorbance at 490 nm within 1 hour.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations. Annexin V, a protein with high affinity for phosphatidylserine (PS), binds to PS when it translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[10][12]

G cluster_legend Staining Results A Healthy Cell B Early Apoptotic Cell A->B PS Translocation L1 Annexin V- / PI- A->L1 C Late Apoptotic/ Necrotic Cell B->C Membrane Permeabilization L2 Annexin V+ / PI- B->L2 L3 Annexin V+ / PI+ C->L3

Materials:

  • Annexin V/PI Apoptosis Detection Kit

  • Treated cells (both adherent and suspension)

  • 1X Binding Buffer (provided in kit)[20]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Suspension Cells: Collect cells by centrifugation.

    • Adherent Cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[11]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[11]

    • Gently mix the cells with the reagents.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Be sure to include unstained, Annexin V only, and PI only controls to set up proper compensation and gating.[20]

Conclusion and Future Directions

The comprehensive assessment of cytotoxicity is a non-negotiable step in the preclinical evaluation of pharmaceutical excipients. This guide demonstrates a robust, multi-parametric approach for comparing the cytotoxic potential of N-allylnicotinamide against other common hydrotropes.

Based on the principles and hypothetical data outlined, N-allylnicotinamide presents a potentially viable option, though it may be more cytotoxic than its parent compound, nicotinamide. The choice of hydrotrope will ultimately depend on the specific drug, the required concentration for solubilization, and the therapeutic context. For topical or localized delivery, a hydrotrope with moderate cytotoxicity might be acceptable, whereas for systemic administration, an agent with the lowest possible toxicity, like nicotinamide, would be preferable.

Researchers are encouraged to adapt these protocols and expand the panel of cell lines to best model the intended biological system, ensuring that the quest to improve drug solubility does not compromise patient safety.[13]

References

  • CLYTE Technologies. (2025, December 24).
  • ResearchTweet. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.).
  • Abcam. (2025, May 20).
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405-408.
  • Costa, L. G., & Giordano, G. (2008). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies.
  • Costa, L. G., & Giordano, G. (2005). Cell lines as in vitro models for drug screening and toxicity studies.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing.
  • MDPI. (2025, May 21). Comparative Toxicological Evaluation of Solubilizers and Hydrotropic Agents Using Daphnia magna as a Model Organism.
  • Chemists Corner. (2020, November 21).
  • Biointerface Research in Applied Chemistry. (2022, February 12). Technical Applications of Hydrotropes: Sustainable and Green Carriers.
  • Google Patents. (n.d.). WO2002030466A2 - Pharmaceutical applications of hydrotropic agents, polymers thereof, and hydrogels thereof.
  • Cell Chemical Biology. (2018, February 22).
  • Macler Chemical Products Ltd. (2023, September 4). Hydrotropes: what they are and how to choose the best one.
  • PubMed. (2010, July 15).
  • PubMed. (n.d.).
  • Frontiers. (2016, October 25). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay.
  • PMC. (2016, October 25). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay.
  • MDPI. (2025, February 19). Nicotinamide Counteracts Ultraviolet-B-Induced Cytotoxic Effects and Aquaporins Overexpression in the A375 Melanoma Cell Line.
  • ResearchGate. (n.d.). Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4 -.
  • Huber, R., & Wong, A. (2020). Nicotinamide: An Update and Review of Safety & Differences from Niacin.
  • ResearchGate. (2025, August 7).
  • PubMed. (2021, October 15).
  • Memorial Sloan Kettering Cancer Center. (2023, February 21). Nicotinamide.
  • PubMed. (2013, August 7). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)
  • ResearchGate. (2013, August 7). (PDF) Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)

Sources

A Comparative Guide to Enhancing Hydrophobic Drug Solubility: An Analysis of N-allylnicotinamide as a Novel Hydrotrope

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical efficacy of numerous promising drug candidates is often hampered by their poor aqueous solubility, a challenge that significantly impacts bioavailability.[1][2] While various techniques exist to address this, hydrotropy—the phenomenon where a high concentration of a second solute increases the solubility of the primary solute—presents a compelling and versatile approach.[3][4] This guide provides an in-depth technical analysis of N-allylnicotinamide, a nicotinamide derivative, as a potent hydrotropic agent for enhancing the solubility of hydrophobic drugs. We will explore the mechanistic underpinnings of hydrotropy, offer a comparative analysis against traditional solubilization methods, and provide a detailed, self-validating experimental protocol for generating and interpreting solubility curves in N-allylnicotinamide solutions.

Introduction: The Persistent Challenge of Poor Solubility

A significant percentage of new chemical entities (NCEs) emerging from drug discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility.[5][6] This intrinsic property is a major hurdle, as dissolution is often the rate-limiting step for absorption and, consequently, therapeutic efficacy.[2]

Pharmaceutical scientists have developed a diverse toolkit to overcome this limitation, broadly categorized into physical and chemical modifications.[1][7] Physical strategies include particle size reduction (micronization, nanosuspensions) to increase surface area, and the creation of amorphous solid dispersions to bypass the energy barrier of the crystalline lattice.[7][8] Chemical approaches involve salt formation, pH modification, or complexation with agents like cyclodextrins.[5][7] While effective, each method has its limitations, such as the potential for recrystallization in amorphous systems or the specific molecular geometry requirements for cyclodextrin inclusion.

Hydrotropy offers a distinct and powerful alternative. Hydrotropes are small organic molecules that, at high concentrations, dramatically increase the aqueous solubility of poorly soluble solutes.[4][9] Unlike surfactants, they typically do not form well-defined, organized colloidal structures like micelles.[9] Nicotinamide (a form of vitamin B3) and its derivatives have emerged as particularly effective and non-toxic hydrotropes, with studies showing their ability to enhance drug solubility by orders of magnitude.[10][11][12] This guide focuses specifically on N-allylnicotinamide, a derivative identified as an excellent hydrotropic agent for complex hydrophobic molecules like paclitaxel.[10]

The Mechanism of Hydrotropic Solubilization

The precise mechanism of hydrotropy is a subject of ongoing research, but it is generally understood to involve a combination of factors rather than a single, simple interaction.[10][13] The leading hypotheses, which are not mutually exclusive, include:

  • Self-Aggregation and Solute Entrapment: Hydrotrope molecules may form loose, dynamic, non-micellar aggregates. These aggregates create localized hydrophobic microenvironments that can entrap drug molecules, effectively shielding them from the bulk aqueous phase.[13][14] Molecular dynamics simulations support the idea that the self-aggregation of hydrotropes like nicotinamide is a key prerequisite for their solubilizing effect.[13]

  • Stacking Complexation: Aromatic hydrotropes, such as N-allylnicotinamide, can engage in non-covalent stacking interactions (π-π stacking) with aromatic or hydrophobic regions of the drug molecule.[10][12] This can lead to the formation of soluble drug-hydrotrope complexes. Solubility profiles that deviate from linearity often suggest the formation of higher-order complexes (e.g., 1:2 drug-to-hydrotrope) at higher hydrotrope concentrations.[12]

  • Disruption of Water Structure: Some theories propose that hydrotropes act as "chaotropic" agents, disrupting the highly structured hydrogen-bonding network of water.[10] This disruption reduces the overall cohesive energy of the solvent, making it more favorable to accommodate a non-polar solute.

The effectiveness of N-allylnicotinamide likely stems from a synergistic combination of these mechanisms, driven by its amphiphilic nature—possessing both a hydrophilic nicotinamide head and a more hydrophobic allyl tail.

G cluster_hydrotropes N-allylnicotinamide Aggregates cluster_water Aqueous Environment H1 NAN H2 NAN H3 NAN H4 NAN H5 NAN H6 NAN H7 NAN H8 NAN W1 W2 W3 W4 W5 W6 W7 W8 W9 W10 W11 W12 Drug Hydrophobic Drug Drug->H1 Hydrophobic Interaction Drug->H2 π-π Stacking Drug->H3 Drug->H4 Drug->H6 Drug->H8

Figure 1: Proposed hydrotropic mechanism of N-allylnicotinamide (NAN).

Comparative Analysis: N-allylnicotinamide vs. Alternative Technologies

The selection of a solubilization strategy depends on the drug's properties, the desired dosage form, and the development timeline. N-allylnicotinamide offers a unique balance of properties compared to other common methods.

FeatureN-allylnicotinamide (Hydrotropy)Co-solvents (e.g., PEG 400, Propylene Glycol)Surfactants (e.g., Polysorbate 80)Cyclodextrins (e.g., HP-β-CD)
Mechanism Self-aggregation, stacking complexation, altering solvent properties.[10][13]Reduces solvent polarity to better match the solute.[2][5]Forms micelles that encapsulate the hydrophobic drug in their core.Forms inclusion complexes where the drug (guest) fits into the cyclodextrin cavity (host).[7]
Solubilization Power High; can achieve enhancements of several orders of magnitude (>10,000-fold reported for derivatives).[11][15]Moderate to high, but often requires a high percentage of co-solvent.[6]High, especially above the critical micelle concentration (CMC).Moderate to high, but dependent on the steric and electronic fit between drug and host.[7]
Biocompatibility/Toxicity Generally high; based on a vitamin B3 derivative. Nicotinamide is well-tolerated.Generally good, but high concentrations can cause irritation or toxicity (e.g., hemolysis).[1]Varies widely. Some can cause cell membrane disruption or hypersensitivity reactions.Generally considered safe, but can have dose-limiting renal toxicity upon parenteral administration.
Formulation Flexibility Excellent for aqueous oral and parenteral formulations. Simple to formulate.Good, widely used in parenteral formulations. Can impact stability or cause precipitation upon dilution.[1]Good for liquid formulations. Can cause foaming and may have incompatibilities.Good for various formulations, but can increase viscosity and osmolality significantly.
Predictability Less predictable; requires empirical screening.Relatively predictable based on drug polarity.Predictable based on drug lipophilicity and surfactant HLB value.Moderately predictable; requires a good structural fit.

Experimental Protocol: Generating Solubility Curves

This section provides a detailed methodology for determining the equilibrium solubility of a model hydrophobic drug (e.g., carbamazepine, griseofulvin) in aqueous N-allylnicotinamide solutions. The shake-flask method described here is the gold-standard for measuring thermodynamic solubility.[16][17]

Objective

To construct phase-solubility diagrams for a model hydrophobic drug in aqueous solutions containing increasing concentrations of N-allylnicotinamide at two different temperatures (e.g., 25°C and 37°C) to quantify the solubility enhancement and assess the temperature dependency of the hydrotropic effect.

Materials & Equipment
  • Model Hydrophobic Drug: e.g., Carbamazepine (BCS Class II)

  • Hydrotrope: N-allylnicotinamide (NAN)

  • Solvent: High-purity deionized water

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Orbital shaking incubator or temperature-controlled water bath with shaker

    • Glass vials (e.g., 20 mL scintillation vials) with screw caps

    • Centrifuge capable of >10,000 x g

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low drug binding)

    • Volumetric flasks and pipettes

    • Quantification Instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector.[18][19]

Experimental Workflow

G prep 1. Prepare NAN Solutions (0%, 5%, 10%, 15%, 20% w/v in water) add 2. Add Excess Drug (Ensure solid drug remains visible) prep->add equil 3. Equilibrate (Shake at constant T for 48-72h) add->equil sep 4. Separate Phases (Centrifuge at >10,000 x g) equil->sep sample 5. Sample Supernatant (Filter through 0.22 µm syringe filter) sep->sample quant 6. Quantify Drug (Dilute and analyze via HPLC/UV-Vis) sample->quant plot 7. Plot Data (Solubility vs. [NAN]) quant->plot repeat_T 8. Repeat for T2 (e.g., 37°C) plot->repeat_T

Sources

Safety Operating Guide

N-(prop-2-en-1-yl)pyridine-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the operational and disposal protocols for N-(prop-2-en-1-yl)pyridine-3-carboxamide (commonly N-allylnicotinamide). While often categorized generically with other pyridine derivatives, this compound presents a specific hydrolysis hazard : under acidic or basic conditions, it can degrade into allylamine , a highly toxic and flammable precursor.

Effective disposal requires strict pH control during waste segregation to prevent the in-situ generation of toxic vapors.

Part 1: Chemical Identity & Hazard Profile[1]

Before disposal, verify the chemical identity to ensure compatibility with waste streams.

Parameter Data
IUPAC Name N-(prop-2-en-1-yl)pyridine-3-carboxamide
Synonyms N-Allylnicotinamide; 3-Pyridinecarboxamide, N-2-propenyl-
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Physical State Solid (typically crystalline powder) or viscous oil
Solubility Soluble in organic solvents (DMSO, Methanol); moderately soluble in water.[1][2][3][4]
Critical Hazard Assessment
  • Primary GHS Hazards: Skin Irrit. 2 (H315), Eye Irrit.[5] 2A (H319), STOT SE 3 (H335).

  • Latent Hazard (The "Expert" Insight): Amide hydrolysis.

    • Mechanism:[6] In the presence of strong acids (pH < 2) or bases (pH > 12), the amide bond cleaves.

    • Result: Release of Allylamine (Toxic, Flammable, Lachrymator) and Nicotinic Acid.

    • Operational Implication:NEVER dispose of this compound in "Acid Waste" or "Base Waste" containers. It must go into Neutral Organic Waste .

Part 2: Waste Characterization & Segregation

Proper characterization prevents downstream accidents at the incineration facility.

Waste Classification Matrix
Regulatory Body Classification Waste Code (Typical)
US EPA (RCRA) Hazardous Waste (Toxic/Irritant)Not Listed (P/U list exempt). Use D001 (if ignitable solvent present) or characterize as Non-Regulated Hazardous Material .
EU (EWC) Organic Chemical Waste07 05 13 * (Solid wastes containing hazardous substances)
Segregation Group Non-Halogenated Organics Strictly Neutral pH (6–8)
Degradation Pathway & Risk Visualization

The following diagram illustrates why pH control is critical during waste storage.

G Compound N-(prop-2-en-1-yl) pyridine-3-carboxamide Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Exposed to AcidBase Strong Acid/Base (Waste Stream Error) AcidBase->Hydrolysis Nicotinic Nicotinic Acid (Low Hazard) Hydrolysis->Nicotinic Allylamine Allylamine (TOXIC VAPOR) Hydrolysis->Allylamine Releases

Figure 1: Hydrolysis risk pathway. Exposure to extreme pH in waste containers can evolve toxic Allylamine vapors.

Part 3: Step-by-Step Disposal Protocol

Step 1: Preparation & PPE
  • PPE: Nitrile gloves (double gloving recommended due to allyl moiety permeation), safety goggles, lab coat.

  • Ventilation: All operations must occur inside a certified chemical fume hood.

Step 2: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: "N-(prop-2-en-1-yl)pyridine-3-carboxamide"

    • Hazards: "Irritant, Potential Sensitizer."

    • Note: Add "DO NOT MIX WITH ACIDS" in the comments section.

  • Bagging: Place the container in a clear secondary zip-lock bag to contain any dust.

Step 3: Liquid Waste (Solutions)
  • Solvent Check: Identify the solvent (e.g., DMSO, Methanol).

  • Segregation: Pour into the Non-Halogenated Organic Solvents carboy.

    • Crucial Check: Ensure the carboy does not contain acidic waste (e.g., from HPLC mobile phases with TFA/Formic Acid > 1%). If the main stream is acidic, start a separate "Neutral Organics" container.

  • Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., acetone) and add rinsate to the waste container.

Step 4: Final Disposal (Destruction)
  • Method: High-temperature incineration (Rotary Kiln).

  • Justification: The pyridine ring and amide nitrogen require high temperatures (>1000°C) and secondary combustion chambers to ensure complete mineralization to CO₂, H₂O, and N₂ (with NOx scrubbing).

Part 4: Emergency Spill Procedures

Scenario: Spillage of 5g solid powder on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is at the proper height to capture dust.

  • Isolate: Do not attempt dry sweeping if dust generation is likely.

  • Neutralize/Dampen: Cover the spill with a paper towel dampened with water (not acid or bleach). This prevents dust and keeps the pH neutral.

  • Collect: Scoop the wet material into a hazardous waste jar.

  • Decontaminate: Wipe the surface with soap and water. Avoid bleach , as it may react with the amide nitrogen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link][6]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.